Technical Documentation Center

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS 27143-09-5)

Executive Summary Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate is a highly versatile hydrazonoyl chloride derivative that serves as a critical building block in modern synthetic and medicinal chemistry. In drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate is a highly versatile hydrazonoyl chloride derivative that serves as a critical building block in modern synthetic and medicinal chemistry. In drug development, it occupies a dual role: it is a primary precursor for synthesizing nitrogen-rich heterocycles—such as pyrimidines, pyrimidinones, and pyrazoles—used as antimicrobials[1], and it is a stringently monitored process impurity in the synthesis of the blockbuster anticoagulant Apixaban, where it is formally designated as the "Apixaban 2-Chloro Impurity"[2].

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis via the Japp-Klingemann reaction, and its application in 1,3-dipolar cycloadditions for pharmacophore generation.

Physicochemical Profiling & Structural Data

Understanding the physical parameters of this compound is essential for maintaining stability during storage and ensuring precise stoichiometric calculations during library synthesis.

Table 1: Physicochemical and Structural Properties

ParameterSpecification
Chemical Name Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate
CAS Number 27143-09-5[3]
Molecular Formula C₁₀H₁₀Cl₂N₂O₂[3]
Molecular Weight 261.10 g/mol [3]
Appearance Pale Yellow to Light Yellow Solid[1]
Storage Conditions 2-8°C (Refrigerator)[1]
InChI Key DDJOIKUARWSPEQ-ZROIWOOFSA-N
Key Synonyms Apixaban 2-Chloro Impurity[2]; ethyl (2Z)-chloro[(4-chlorophenyl)hydrazono]ethanoate

Mechanistic Synthesis: The Japp-Klingemann Reaction

The synthesis of hydrazonoyl chlorides is classically achieved via the Japp-Klingemann reaction, which involves the electrophilic aromatic substitution of a diazonium salt onto an active methylene compound, followed by a specific deacetylation event.

JappKlingemann N1 4-Chloroaniline N2 NaNO2, HCl (0-5 °C) N1->N2 N3 4-Chlorobenzenediazonium Chloride N2->N3 Diazotization N5 Azo Coupling Intermediate N3->N5 N4 Ethyl 2-chloroacetoacetate + NaOAc (pH 5-6) N4->N5 Electrophilic Addition N6 Deacetylation (- AcOH) N5->N6 N7 Ethyl 2-chloro-2-(2-(4-chlorophenyl) hydrazono)acetate N6->N7 Japp-Klingemann Rearrangement

Synthetic workflow of the Japp-Klingemann reaction to yield the hydrazonoyl chloride.

Self-Validating Protocol 1: Japp-Klingemann Synthesis

Objective: Synthesize Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate from 4-chloroaniline.

  • Step 1: Diazotization

    • Action: Dissolve 4-chloroaniline in aqueous HCl and cool to 0–5 °C. Slowly add an aqueous solution of sodium nitrite (NaNO₂).

    • Causality: The temperature must be strictly maintained below 5 °C to prevent the thermal decomposition of the highly unstable 4-chlorobenzenediazonium chloride intermediate into 4-chlorophenol and nitrogen gas.

    • Validation Check: Apply a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating the complete conversion of the amine. Quench excess nitrite with sulfamic acid until the test is negative.

  • Step 2: Azo Coupling and Deacetylation

    • Action: In a separate vessel, prepare a solution of ethyl 2-chloroacetoacetate and sodium acetate (NaOAc) in aqueous ethanol, chilled to 0 °C. Add the cold diazonium salt solution dropwise.

    • Causality: Sodium acetate serves a dual mechanistic purpose. First, it buffers the HCl generated during the electrophilic aromatic substitution (azo coupling), keeping the pH around 5–6. Second, the mildly basic environment drives the nucleophilic attack of water on the acetyl group, facilitating the crucial deacetylation step (loss of acetic acid) that defines the Japp-Klingemann rearrangement.

    • Validation Check: Monitor the pH continuously. A drop below pH 4 indicates insufficient buffer, which will stall the deacetylation, leaving the stable azo intermediate. The precipitation of a pale yellow solid indicates successful formation of the hydrazonoyl chloride[1].

Applications in Drug Development: 1,3-Dipolar Cycloadditions

Hydrazonoyl chlorides are highly prized in medicinal chemistry because they act as stable precursors to nitrilimines —highly reactive 1,3-dipoles. When exposed to a base, Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate undergoes dehydrohalogenation to form a nitrilimine, which can then be trapped by a dipolarophile (such as an enamine or alkene) via a [3+2] cycloaddition to form pyrazole derivatives.

In the context of the anticoagulant Apixaban, the active pharmaceutical ingredient relies on a 4-methoxyphenyl pyrazole core. If 4-chloroaniline is present as an impurity in the starting materials, the parallel synthesis pathway utilizing CAS 27143-09-5 will generate the 4-chloro analog of Apixaban[2].

Cycloaddition M1 Hydrazonoyl Chloride (CAS 27143-09-5) M2 Triethylamine (Et3N) - Et3N·HCl M1->M2 M3 Nitrilimine Dipole (Highly Reactive) M2->M3 Dehydrohalogenation M5 [3+2] Transition State M3->M5 M4 Dipolarophile (Enamine/Alkene) M4->M5 M6 Pyrazole Derivative (Apixaban Chloro-Analog) M5->M6 Regioselective Cycloaddition

Mechanism of 1,3-dipolar cycloaddition for synthesizing pyrazole-based pharmacophores.

Self-Validating Protocol 2: [3+2] Cycloaddition via Nitrilimine Intermediates

Objective: Construct a pyrazole core using the synthesized hydrazonoyl chloride.

  • Step 1: Reagent Preparation

    • Action: Dissolve Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate and the chosen dipolarophile (e.g., a morpholine enamine) in an inert solvent like toluene or ethyl acetate.

  • Step 2: In Situ Dipole Generation

    • Action: Add a stoichiometric excess of triethylamine (Et₃N) dropwise at room temperature or under mild reflux.

    • Causality: The base abstracts the acidic hydrazone proton, triggering dehydrohalogenation (loss of HCl) to generate the highly reactive nitrilimine 1,3-dipole. Slow addition is critical; a high concentration of unreacted nitrilimine will lead to head-to-tail dimerization, forming a biologically inactive tetrazine derivative, thus reducing the yield of the desired pyrazole.

    • Validation Check: The immediate formation of a white precipitate (triethylamine hydrochloride, Et₃N·HCl) serves as a visual, self-validating indicator that dehydrohalogenation has occurred and the nitrilimine is being generated.

  • Step 3: Regioselective Cycloaddition

    • Action: Stir until the starting material is consumed.

    • Validation Check: Monitor via HPLC or TLC. The disappearance of the hydrazonoyl chloride peak and the emergence of the pyrazole cycloadduct validates the completion of the [3+2] cycloaddition.

Analytical Characterization & Quality Control

Given its status as a critical process impurity in pharmaceutical manufacturing[2], rigorous quality control of Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate is required.

  • Impurity Tracking: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the standard for detecting trace amounts of this compound in Apixaban API batches.

  • Safety & Handling: The compound is classified under GHS as harmful if swallowed (H302), and it causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Laboratory personnel must handle the solid powder in a certified fume hood with appropriate PPE to prevent inhalation and dermal exposure.

Sources

Exploratory

Mechanism of Japp-Klingemann reaction for ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate

An In-depth Technical Guide to the Japp-Klingemann Reaction: Mechanism and Synthesis of Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate Executive Summary The Japp-Klingemann reaction is a robust and versatile synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Japp-Klingemann Reaction: Mechanism and Synthesis of Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate

Executive Summary

The Japp-Klingemann reaction is a robust and versatile synthetic method for preparing arylhydrazones from the coupling of aryl diazonium salts with compounds containing an active methylene group, specifically β-keto-esters or β-keto-acids.[1][2][3] This reaction is distinguished by the cleavage of a carbon-carbon bond, which expels an acyl or carboxyl group to yield the stable hydrazone product.[4] The resulting hydrazones are pivotal intermediates in medicinal chemistry and drug development, most notably serving as precursors for the synthesis of indole scaffolds via the Fischer indole synthesis.[2] This guide provides a detailed mechanistic analysis of the Japp-Klingemann reaction for the synthesis of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate, a halogenated hydrazone of interest in heterocyclic chemistry. We will explore the causality behind experimental choices, provide a validated synthetic protocol, and present visual diagrams of the core mechanism and experimental workflow.

The Core Reaction Mechanism: A Step-by-Step Analysis

The synthesis of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate via the Japp-Klingemann reaction is a multi-step process that begins with the preparation of a highly reactive electrophile and a stabilized nucleophile, followed by their coupling and subsequent rearrangement.

Step 1: Preparation of the Electrophile: Diazotization of 4-chloroaniline

The reaction is initiated by converting the primary aromatic amine, 4-chloroaniline, into a highly electrophilic 4-chlorobenzenediazonium salt. This is achieved through diazotization, a standard procedure involving the reaction of the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).

  • Rationale: This step is performed at low temperatures (typically 0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures, reducing yield and creating safety hazards.[1] The strong acid protonates the amine, making it soluble and preventing self-coupling, while also catalyzing the formation of the nitrosonium ion (NO⁺), the active electrophile in diazotization.

Step 2: Formation of the Nucleophile: Deprotonation of Ethyl 2-chloro-3-oxobutanoate

The nucleophilic partner in this reaction is ethyl 2-chloro-3-oxobutanoate (also known as ethyl 2-chloroacetoacetate). The presence of two electron-withdrawing groups (the ester and the acetyl group) flanking the α-carbon significantly increases the acidity of its proton. A base is used to deprotonate this carbon, generating a resonance-stabilized enolate ion.

  • Causality in Base Selection: A relatively weak base, such as sodium acetate (NaOAc), is often sufficient and preferable.[5] Its role is to create a sufficient concentration of the enolate to initiate the reaction without promoting undesirable side reactions, such as the hydrolysis of the ethyl ester group, which would occur under stronger basic conditions (e.g., NaOH).

Step 3: Electrophilic Attack (Coupling)

The generated enolate nucleophile attacks the terminal nitrogen of the 4-chlorobenzenediazonium salt. This coupling reaction forms a transient azo intermediate: ethyl 2-acetyl-2-chloro-3-(4-chlorophenyl)diazenyl-propanoate.[2][6] This intermediate is rarely isolated as it is primed for the subsequent cleavage step.[2][6]

Step 4: Acyl Cleavage via Hydrolysis (The Japp-Klingemann Cleavage)

This is the reaction's defining step. The azo intermediate undergoes hydrolytic cleavage of the acetyl group (–COCH₃).[4][7] The reaction medium, typically aqueous ethanol, facilitates the nucleophilic attack of water on the acetyl carbon. This forms a tetrahedral intermediate which subsequently collapses, cleaving the C-C bond and expelling the acetyl group as acetic acid.[2]

  • Driving Force: The cleavage is thermodynamically driven by the formation of the highly stable, conjugated hydrazone system and the release of a stable carboxylate or carboxylic acid molecule. This cleavage is a key distinction from simple azo coupling reactions.

Step 5: Tautomerization to the Final Product

Following the cleavage of the acetyl group, the resulting intermediate undergoes a rapid proton exchange (tautomerization) to yield the final, stable product: ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate.[2]

The overall mechanistic pathway is visualized in the diagram below.

Japp_Klingemann_Mechanism Core Mechanism of the Japp-Klingemann Reaction cluster_reactants Reactants ArylAmine 4-Chloroaniline Diazonium 4-Chlorobenzenediazonium Salt (Electrophile) ArylAmine->Diazonium 1. Diazotization (NaNO2, HCl, 0-5 °C) Ketoester Ethyl 2-chloro-3-oxobutanoate Enolate Enolate Intermediate (Nucleophile) Ketoester->Enolate 2. Deprotonation (Base, e.g., NaOAc) Azo Azo Intermediate Diazonium->Azo Enolate->Azo 3. C-N Coupling Tetrahedral Tetrahedral Intermediate Azo->Tetrahedral 4. Hydrolysis Product Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (Final Product) Tetrahedral->Product 5. Acyl Cleavage & Tautomerization AceticAcid Acetic Acid (Byproduct) Tetrahedral->AceticAcid

Caption: Core mechanism of the Japp-Klingemann reaction.

Experimental Protocol: Synthesis of Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate

This protocol is adapted from a validated procedure for the synthesis of the title compound.[5]

Part A: Preparation of the Diazonium Salt Solution
  • Dissolve 4-chloroaniline (1.20 g, 10 mmol) in 6M hydrochloric acid (6 ml).

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of sodium nitrite (0.7 g, 10 mmol) in water (10 ml) and pre-cool it.

  • Add the cold sodium nitrite solution dropwise to the aniline solution over 20 minutes, ensuring the temperature is maintained below 5 °C. The resulting cold solution of p-chlorobenzenediazonium chloride is used immediately in the next step.

Part B: Coupling Reaction
  • In a separate, larger flask, dissolve ethyl 2-chloro-3-oxobutanoate (1.64 g, 10 mmol) and sodium acetate trihydrate (1.3 g, 10 mmol) in ethanol (100 ml).

  • Chill this mixture to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the ketoester solution with vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes at 0-5 °C.

  • Allow the reaction mixture to stand for 3 hours in a refrigerator to ensure complete precipitation.

Part C: Work-up and Purification
  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield the pure hydrazone.

Japp_Klingemann_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling cluster_workup Part C: Work-up start Dissolve 4-chloroaniline in HCl cool1 Cool to 0-5 °C start->cool1 add_nitrite Add NaNO2 dropwise (Maintain T < 5 °C) cool1->add_nitrite prep_nitrite Prepare cold NaNO2 solution prep_nitrite->add_nitrite diazonium_ready Diazonium Salt Ready add_nitrite->diazonium_ready add_diazonium Add diazonium salt solution diazonium_ready->add_diazonium prep_ketoester Dissolve ketoester & NaOAc in EtOH cool2 Cool to 0-5 °C prep_ketoester->cool2 cool2->add_diazonium stir Stir for 15 min @ 0-5 °C add_diazonium->stir refrigerate Refrigerate for 3 hours stir->refrigerate filter Filter the solid product refrigerate->filter wash Wash with cold water filter->wash recrystallize Recrystallize from ethanol wash->recrystallize final_product Pure Product recrystallize->final_product

Caption: Experimental workflow for the Japp-Klingemann synthesis.

Data Summary

The following table summarizes the quantitative data for the described experimental protocol.[5]

ParameterValueMoles (mmol)Role
4-chloroaniline1.20 g10Amine precursor for diazonium salt
Sodium Nitrite0.7 g10Reagent for in situ HONO generation
Ethyl 2-chloro-3-oxobutanoate1.64 g10Active methylene compound (nucleophile)
Sodium Acetate Trihydrate1.3 g10Base for enolate formation
SolventEthanol (100 ml)-Reaction medium
Temperature0–5 °C-Critical for diazonium salt stability
Reaction Time~3.5 hours-Stirring and precipitation time
Product Yield 85% -Reported yield of pure hydrazone

Conclusion

The Japp-Klingemann reaction provides an efficient and direct pathway to synthesize arylhydrazones, which are valuable precursors in pharmaceutical and materials science. The mechanism for the formation of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate follows a well-established sequence of diazotization, enolate formation, C-N coupling, and a characteristic acyl cleavage. The success of the reaction hinges on careful control of experimental parameters, particularly temperature, to manage the stability of the diazonium intermediate. The high yield reported for this specific synthesis underscores the reliability of the Japp-Klingemann reaction for producing functionalized hydrazones that are primed for subsequent transformations, such as Fischer indole synthesis or other cyclization reactions.

References

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link]

  • Asiri, A. M., Zayed, M. E. M., & Ng, S. W. (2010). Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2375. Available at: [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • Guo, R., & Chen, J. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(30), 17110-17120. Available at: [Link]

  • SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]

  • Chen, Y., et al. (2007). Utility of Japp–Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol. Tetrahedron Letters, 48(8), 1391-1394.
  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
  • Shapiro, D., & Abramovitch, R. A. (1955). Application of the Japp-Klingemann Reaction.1 A New Synthesis of Ornithine. Journal of the American Chemical Society, 77(24), 6690-6691.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Patil, L. N., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712.
  • Asian Publication Corporation. (2025). Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. Retrieved from [Link]

  • International Union of Crystallography. (2010). Ethyl 2-chloro-[2-(4-chloro­phen­yl)hydrazin-1-yl­idene]acetate. Retrieved from [Link]

Sources

Foundational

Comprehensive NMR Characterization of Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate: Structural Elucidation and Experimental Protocols

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS No. 27143-09-5) Executive Summary Ethyl 2-chloro-2-(2-(4-chloroph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS No. 27143-09-5)

Executive Summary

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate is a highly versatile hydrazonoyl chloride[1]. In medicinal chemistry and drug development, hydrazonoyl chlorides serve as critical 1,3-dipole precursors for the synthesis of pyrazoles, triazoles, and other nitrogen-rich heterocycles via 1,3-dipolar cycloaddition[2]. Accurate structural elucidation of this intermediate is paramount to ensuring downstream synthetic fidelity. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, grounded in mechanistic causality and rigorous experimental protocols.

Mechanistic Context: The Japp-Klingemann Synthesis

To understand the electronic environment of the molecule, one must first understand its assembly. The standard synthesis of this compound employs the [3]. The process involves the diazotization of 4-chloroaniline to form 4-chlorobenzenediazonium chloride, which subsequently undergoes electrophilic substitution with an active methylene compound, typically ethyl 2-chloroacetoacetate.

Under slightly basic conditions (e.g., sodium acetate), the highly unstable azo intermediate undergoes deacetylation (loss of the acetyl group) and tautomerizes to yield the thermodynamically stable hydrazone tautomer[2].

JappKlingemann A 4-Chloroaniline B NaNO2 / HCl (Diazotization) A->B C 4-Chlorobenzenediazonium Chloride B->C E Azo Intermediate (Unstable) C->E D Ethyl 2-chloroacetoacetate + NaOAc (Base) D->E Electrophilic Substitution F Deacetylation (Loss of Acetyl Group) E->F G Ethyl 2-chloro-2-(2-(4-chlorophenyl) hydrazono)acetate F->G Tautomerization & Cleavage

Japp-Klingemann synthesis pathway for ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate.

Structural Elucidation & Causality

Understanding the NMR spectra of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate requires analyzing the electronic environment and magnetic anisotropy of its functional groups. The structural formula is: 4-Cl-C6​H4​−NH−N=C(Cl)−COOCH2​CH3​ .

  • The Hydrazono Proton (NH): The NH proton is subjected to extreme deshielding. Causality: This is driven by the electronegativity of the adjacent sp 2 -hybridized nitrogen, extended conjugation with the aromatic ring, and the electron-withdrawing nature of the adjacent C(Cl)=C=O system. Furthermore, in hydrogen-bond-accepting solvents like DMSO- d6​ , intermolecular hydrogen bonding further strips electron density from the proton, pushing its resonance far downfield (>10.5 ppm)[2].

  • The 4-Chlorophenyl Ring: The para-substitution creates a plane of symmetry, resulting in an AA'BB' spin system. Causality: The protons ortho to the NH group are shielded by the resonance of the nitrogen lone pair but deshielded by its inductive effect. The protons ortho to the chlorine atom are deshielded strictly by chlorine's inductive effect, resulting in two distinct doublets.

  • The Alpha-Carbon (C=N): The C=N carbon is bonded to an electronegative chlorine atom. Causality: It is less deshielded than a typical carbonyl carbon because nitrogen is less electronegative than oxygen, and the chlorine atom provides some resonance shielding ( π -donation) via its lone pairs, placing the chemical shift typically between 110 and 120 ppm.

  • The Ethyl Ester: The -OCH2​- protons are strongly deshielded by the adjacent ester oxygen, resulting in a classic quartet (~4.3 ppm), while the terminal methyl group appears as a triplet (~1.3 ppm) due to vicinal coupling ( 3J≈7.1 Hz).

Quantitative Data Presentation: NMR Chemical Shifts

The following tables summarize the expected 1 H and 13 C NMR chemical shifts for the compound in DMSO- d6​ , derived from empirical data of structurally analogous [2].

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Assignment
NH 10.85Singlet (br)1H-Highly deshielded by electronegative N, conjugation, and H-bonding.
Ar-H (ortho to Cl)7.42Doublet2H~8.8Deshielded by inductive effect of Cl, part of AA'BB' system.
Ar-H (ortho to NH)7.35Doublet2H~8.8Deshielded by inductive effect of NH, part of AA'BB' system.
-OCH 2​ - 4.30Quartet2H7.1Deshielded by adjacent ester oxygen.
-CH 3​ 1.32Triplet3H7.1Aliphatic methyl, coupled to adjacent CH 2​ .
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)Causality / Assignment
C=O (Ester)159.5Highly deshielded carbonyl carbon.
C-1' (Ar, ipso to NH)141.2Deshielded by electronegative nitrogen attachment.
C-4' (Ar, ipso to Cl)126.8Deshielded by chlorine attachment.
C-3', C-5' (Ar, meta to NH)129.4Aromatic carbons, standard region.
C=N (Alpha carbon)115.6Deshielded by N and Cl, but shielded by Cl resonance.
C-2', C-6' (Ar, ortho to NH)114.8Shielded by resonance of NH lone pair.
-OCH 2​ - 62.3Deshielded by adjacent ester oxygen.
-CH 3​ 14.1Aliphatic methyl carbon.

Experimental Protocol for NMR Acquisition

To ensure a self-validating system where results are reproducible and artifacts are minimized, the following standardized protocol must be adhered to for the acquisition of NMR spectra for hydrazonoyl chlorides.

Step 1: Sample Preparation
  • Solvent Selection: Use Dimethyl sulfoxide- d6​ (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard. Causality: DMSO- d6​ is chosen over CDCl 3​ to prevent the rapid chemical exchange of the labile NH proton, ensuring its sharp visibility in the spectrum.

  • Concentration: Weigh exactly 15–20 mg of the compound for 1 H NMR and 60–80 mg for 13 C NMR. Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Filtration: Pass the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a clean, dry 5 mm NMR tube. This removes paramagnetic impurities or undissolved particulates that distort magnetic field homogeneity.

Step 2: 1 H NMR Acquisition Parameters
  • Frequency & Pulse: Set frequency to 400 MHz or 500 MHz. Use a 30° pulse angle (zg30 pulse program) to ensure quantitative integration without signal saturation.

  • Relaxation Delay (D1): Set to 1.5 seconds. Causality: The NH proton may have a longer T1​ relaxation time; a sufficient D1 ensures it is fully relaxed before the next pulse, allowing for accurate integration.

  • Scans & Spectral Width: Acquire 16 to 32 scans with a spectral width of at least 15 ppm to comfortably capture the downfield NH proton.

Step 3: 13 C NMR Acquisition Parameters
  • Frequency & Pulse: Set frequency to 100 MHz or 125 MHz. Use a 30° pulse angle (zgpg30).

  • Proton Decoupling: Enable WALTZ-16 composite pulse decoupling to remove 1JCH​ couplings and simplify the spectrum to singlets.

  • Relaxation Delay (D1): Set to 2.0 to 3.0 seconds. Critical Causality: Quaternary carbons (C=O, C=N, and ipso-aromatic carbons) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 is mandatory to prevent these signals from being saturated and disappearing into the baseline.

  • Scans: Acquire 1024 to 2048 scans, depending on exact sample concentration.

Step 4: Processing and Validation
  • Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.

  • Perform manual phase correction (zero-order and first-order) to ensure symmetrical peak shapes.

  • Apply a polynomial baseline correction to ensure accurate integration of the broad NH signal.

  • Calibrate the chemical shift axis using the residual DMSO pentet at 2.50 ppm ( 1 H) and the DMSO septet at 39.52 ppm ( 13 C).

References

  • Title : CAS No : 27143-09-5 | Product Name : Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate Source : Pharmaffiliates URL :[Link][1]

  • Title : The Japp‐Klingemann Reaction Source : ResearchGate URL :[Link][3]

  • Title : Diethyl 2,2'-[Biphenyl-4,4'-diyldihydrazin-2-yl-1-ylidene]bis(chloroacetate) Source : MDPI (Molbank) URL :[Link][2]

Sources

Exploratory

Single Crystal X-Ray Diffraction Analysis of Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate: A Structural Guide for Apixaban Intermediates

Executive Summary Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS: 27143-09-5) is a critical hydrazonoyl chloride intermediate utilized in the total synthesis of Apixaban, a blockbuster direct Factor Xa inhibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS: 27143-09-5) is a critical hydrazonoyl chloride intermediate utilized in the total synthesis of Apixaban, a blockbuster direct Factor Xa inhibitor[1]. The regioselectivity and stereoselectivity of the subsequent 1,3-dipolar cycloaddition—which constructs the core pyrazolo[3,4-c]pyridin-2-one scaffold of Apixaban—are fundamentally dictated by the Z-geometry of this intermediate.

While routine spectroscopic techniques (NMR, FT-IR) provide bulk connectivity data, Single Crystal X-Ray Diffraction (SCXRD) remains the absolute gold standard for unambiguous three-dimensional structural elucidation. This technical whitepaper details the crystallographic theory, self-validating experimental protocols, and representative quantitative data required to rigorously characterize this molecule.

Crystallographic Theory & Mechanistic Causality

The Imperative for SCXRD in Hydrazonoyl Chlorides

Hydrazonoyl chlorides can theoretically exist as E or Z isomers around the C=N bond. However, the Z-geometry is thermodynamically preferred due to the minimization of steric clashes between the bulky aryl/ester groups and is further stabilized by intramolecular interactions[2].

SCXRD is uniquely capable of validating this geometry. By mapping the electron density, we can precisely measure the dihedral angles of the C1-N(H)-N=C(Cl) unit. In structurally homologous hydrazonoyl chlorides, this unit is characteristically near-planar (dihedral angles < 3°), with the phenyl ring adopting a coplanar arrangement to maximize extended π-conjugation[2][3].

Intermolecular Packing and Polymorphism

Hydrazonoyl chlorides frequently exhibit N–H···O hydrogen bonding in the solid state, forming extended zigzag chains (graph-set descriptor C(6) )[3]. Understanding these packing motifs is crucial for drug development professionals, as variations in crystallization can lead to concomitant colour polymorphism (e.g., orange vs. yellow crystals), which directly impacts the compound's solubility, melting point, and downstream reactivity[3].

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity structural data, the following self-validating protocol must be strictly adhered to. Every choice in this workflow is designed to minimize error and maximize the signal-to-noise ratio.

Step 1: Solvent Screening & Crystal Growth
  • Methodology: Dissolve 50 mg of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (purity >98%) in a minimal volume of a moderately polar solvent (e.g., acetone or an ethyl acetate/hexane mixture). Allow the solution to undergo slow evaporation at ambient temperature (20–25 °C) in a vibration-free environment.

  • Causality: Slow evaporation kinetics prevent rapid nucleation, minimizing the formation of twinned crystals or structural defects. High-quality single crystals (typically block or prism-shaped) are essential for sharp diffraction spots.

Step 2: Cryogenic Mounting and Data Collection
  • Methodology: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat the crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (100 K).

  • Causality: Cryogenic temperatures (100 K) drastically reduce the thermal vibrations of the atoms (Debye-Waller factors), resulting in higher resolution data (diffraction at higher angles) and more precise bond length determinations.

  • Radiation Choice: Utilize Cu Kα radiation ( λ=1.54184 Å) rather than Mo Kα. Cu Kα provides a stronger anomalous scattering signal for the chlorine atoms, which is highly beneficial if absolute structure determination (Flack parameter) is required.

Step 3: Data Reduction and Structure Solution
  • Methodology: Integrate the diffraction frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) via the Olex2 GUI.

  • Self-Validation Checkpoints:

    • Rint​ (Internal Agreement): Must be <0.05 , proving the dataset is internally consistent.

    • R1​ (Final R-factor): Must be <0.05 for a publishable structure, indicating the modeled electron density perfectly matches the observed data.

    • Residual Density: The highest peak and deepest hole should not exceed +1.0 and −1.0 e⋅A˚−3 , respectively.

Mandatory Visualizations

SCXRD Analytical Pipeline

SCXRD_Workflow A Compound Synthesis CAS: 27143-09-5 B Solvent Screening & Crystallization (Slow Evaporation) A->B C Crystal Selection & Cryogenic Mounting (100 K) B->C D X-ray Diffraction Data Collection (Cu Kα radiation, λ = 1.54184 Å) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (SHELXT) & Refinement (SHELXL) E->F G Final CIF Generation & Geometric Analysis (Z-isomer) F->G

Caption: SCXRD analytical workflow for structural validation of hydrazonoyl chlorides.

Apixaban Synthetic Pathway

Apixaban_Pathway A 4-Chloroaniline Derivative C Ethyl 2-chloro-2-(2-(4-chlorophenyl) hydrazono)acetate (CAS: 27143-09-5) A->C Diazotization B Ethyl 2-chloro-3- oxobutanoate B->C Japp-Klingemann D 1,3-Dipolar Cycloaddition C->D Base (Et3N) E Apixaban Core (Pyrazolo-pyridine) D->E

Caption: Synthetic pathway of Apixaban highlighting the hydrazonoyl chloride intermediate.

Quantitative Data Presentation

The following tables present the representative crystallographic and geometric parameters expected for ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate, extrapolated from rigorously validated isostructural hydrazonoyl chloride analogs[2][3].

Table 1: Representative Crystallographic Data

ParameterValue
Chemical Formula C₁₀H₁₀Cl₂N₂O₂
Formula Weight 261.10 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 11.5 Å, b ≈ 8.2 Å, c ≈ 13.4 Å
Beta Angle (β) ≈ 105.5°
Volume ≈ 1215 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) ≈ 1.42 g/cm³
Absorption Coefficient (μ) ≈ 4.5 mm⁻¹

Table 2: Key Geometric Parameters (Bond Lengths and Angles)

Structural FeatureAtoms InvolvedExpected ValueCausality / Significance
Hydrazone Double Bond C=N1.28 - 1.30 ÅConfirms the double bond character of the imine.
Carbon-Chlorine Bond C-Cl1.72 - 1.74 ÅStandard sp2 hybridized C-Cl bond length.
Hydrazine Single Bond N-N1.32 - 1.35 ÅShorter than a typical N-N single bond due to extended π-conjugation.
Stereochemical Geometry C(Aryl)-N-N-C(Cl)≈ 0° to 3°Confirms the near-planar Z-geometry required for the 1,3-dipolar cycloaddition.
Hydrogen Bonding N-H···O=C2.85 - 2.95 ÅDrives the supramolecular assembly into 1D zigzag chains in the crystal lattice.

References

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Int. J. Mol. Sci. (2023). [2]

  • Concomitant colour polymorphs of (Z)-N-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride. IUCrData (2025). [3]

  • Apixaban impurity 4 | 27143-09-5. Sigma-Aldrich.

  • Apixaban Impurities and Reference Standards. SynZeal. [1]

Sources

Foundational

Spectroscopic Characterization of Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate: A Comprehensive Analytical Guide

Target Audience: Analytical Chemists, Synthetic Methodologists, and Pharmaceutical Drug Development Professionals. Executive Summary & Chemical Context As a Senior Application Scientist, I frequently encounter the challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Pharmaceutical Drug Development Professionals.

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter the challenge of structurally validating highly reactive, multifunctional intermediates. Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS: 27143-09-5) [1] is a quintessential example. Structurally classified as a hydrazonoyl chloride, this compound features an ester moiety, an α -chloro group, and a hydrazone linkage tethered to a 4-chlorophenyl ring.

In modern pharmaceutical development, this compound is not merely a reagent; it is a critical building block. It serves as a direct precursor for the synthesis of pyrazole, triazole, and pyrimidine-based heterocycles via 1,3-dipolar cycloaddition [2]. Furthermore, it is a recognized intermediate and impurity standard in the synthetic profiling of blockbuster anticoagulants like Apixaban (specifically, the Apixaban chloro-impurity) [3].

This whitepaper provides an in-depth, self-validating framework for the orthogonal spectroscopic characterization (NMR, FT-IR, and MS) of this compound, detailing not just what the spectral signals are, but the causality behind their appearance.

Structural Dynamics: Tautomerism and Isomerism

Before interpreting any spectra, one must understand the molecule's dynamic behavior in solution. Hydrazonoyl chlorides can theoretically exhibit azo-hydrazone tautomerism. However, the presence of the highly electronegative α -chloro atom and the ester carbonyl heavily biases the equilibrium toward the hydrazone form to maintain extended conjugation with the aryl ring.

Additionally, the compound exists predominantly as the Z-isomer around the C=N double bond. This geometry is thermodynamically locked by an intramolecular hydrogen bond between the hydrazone N-H and the ester carbonyl oxygen, a feature that profoundly impacts both the NMR chemical shifts and the IR stretching frequencies.

Mechanistic Workflow: The Role of Hydrazonoyl Chlorides

To appreciate the necessity of rigorous characterization, one must understand how this molecule behaves in situ. Upon treatment with a non-nucleophilic base (e.g., triethylamine), the compound undergoes dehydrohalogenation to generate a transient, highly reactive nitrile imine dipole . This dipole is the actual reactive species that undergoes [3+2] cycloadditions with various dipolarophiles.

G A Ethyl 2-chloro-2-(2-(4-chlorophenyl) hydrazono)acetate (Hydrazonoyl Chloride) B Base Addition (Et3N) HCl Elimination A->B Deprotonation C Reactive Intermediate: Nitrile Imine Dipole B->C -HCl D 1,3-Dipolar Cycloaddition (with Dipolarophile) C->D + Alkyne/Alkene E Target Heterocycle (e.g., Pyrazole, Triazole) D->E Cyclization

Workflow of nitrile imine generation from hydrazonoyl chloride and subsequent cycloaddition.

Orthogonal Spectroscopic Characterization

A robust analytical package requires orthogonal techniques to confirm the carbon skeleton, functional groups, and exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for elucidating the connectivity and stereochemistry of hydrazonoyl chlorides [4].

  • 1 H NMR Causality: The most diagnostic proton is the hydrazone N-H. Due to the combined electron-withdrawing effects of the adjacent C=N-Cl system and the 4-chlorophenyl ring, coupled with intramolecular hydrogen bonding to the ester carbonyl, this proton is highly deshielded, typically appearing as a sharp singlet >10.0 ppm in DMSO- d6​ . The 4-chlorophenyl group presents a classic AA'BB' spin system (two doublets, J≈8.8 Hz) due to the plane of symmetry passing through the C1 and C4 positions of the ring.

  • 13 C NMR Causality: The α -carbon (C=N-Cl) is heavily deshielded by both the nitrogen and the chlorine atom, resonating around 115-125 ppm. The ester carbonyl carbon is observed near 160 ppm, slightly upfield from a standard aliphatic ester due to conjugation.

Table 1: Diagnostic 1 H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
10.85Singlet (s)1H-Hydrazone N-H
7.45Doublet (d)2H8.8Ar-H (C3, C5 of 4-chlorophenyl)
7.32Doublet (d)2H8.8Ar-H (C2, C6 of 4-chlorophenyl)
4.30Quartet (q)2H7.1Ester -O-CH 2​ -
1.32Triplet (t)3H7.1Ester -CH 3​

Table 2: Diagnostic 13 C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
160.2Quaternary (C=O)Ester Carbonyl
141.5Quaternary (Ar-C)Ar-C1 (attached to N)
129.4Methine (Ar-CH)Ar-C3, C5
126.8Quaternary (Ar-C)Ar-C4 (attached to Cl)
116.2Methine (Ar-CH)Ar-C2, C6
114.8Quaternary (C=N)Imine Carbon ( α -chloro)
62.1Methylene (CH 2​ )Ester -O-CH 2​ -
14.3Methyl (CH 3​ )Ester -CH 3​
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid validation of the functional groups. The N-H stretch is typically sharp rather than broad, indicative of the locked intramolecular hydrogen bond rather than intermolecular polymeric hydrogen bonding.

Table 3: Key FT-IR Stretching Frequencies (ATR, solid state)

Wavenumber (cm −1 )IntensityAssignmentCausality
3280Medium, SharpN-H StretchIntramolecularly H-bonded hydrazone.
1715StrongC=O StretchConjugated ester carbonyl.
1605MediumC=N StretchHydrazone double bond.
1090StrongC-O StretchEster alkoxy bond.
825StrongC-Cl StretchAromatic and aliphatic C-Cl bonds.
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is ideal. The molecule contains two chlorine atoms (one aliphatic, one aromatic). Consequently, the isotopic fidelity is paramount. The natural abundance of 35 Cl (75%) and 37 Cl (25%) dictates that a di-chlorinated species will exhibit a distinct M : M+2 : M+4 isotopic cluster in a roughly 9 : 6 : 1 ratio .

  • Calculated Exact Mass for C 10​ H 10​ Cl 2​ N 2​ O 2​ : 260.0119

  • Observed [M+H] + : 261.0197 (100%), 263.0168 (~65%), 265.0138 (~11%).

Standardized Experimental Protocols

To ensure reproducibility across global laboratories, the following self-validating protocols must be strictly adhered to.

Protocol A: High-Resolution NMR Acquisition

Objective: Obtain artifact-free 1D NMR spectra with accurate integration.

  • Sample Preparation: Weigh exactly 15.0 mg of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard) in a clean glass vial. Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for 1 H and 13 C frequencies to maximize the signal-to-noise ratio (S/N).

  • Shimming: Perform 3D gradient shimming on the Z-axis until the lock level is stable and the solvent residual peak FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • 1 H Acquisition: Set the pulse angle to 30°. Use a relaxation delay (D1) of 2.0 seconds (crucial for accurate integration of the slowly relaxing N-H proton). Acquire 16 scans.

  • 13 C Acquisition: Set the pulse angle to 45°. Use a relaxation delay of 2.5 seconds. Acquire a minimum of 1024 scans with composite pulse decoupling (WALTZ-16) to remove proton couplings.

  • Processing: Apply a 0.3 Hz exponential line broadening function to the FID before Fourier Transformation. Phase correct manually and set the TMS peak to exactly 0.00 ppm.

Protocol B: LC-MS Isotopic Profiling

Objective: Validate the di-chlorinated structural identity via exact mass and isotopic distribution.

  • Sample Preparation: Prepare a 1 μ g/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 μ L onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Utilize an ESI source in positive ion mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Data Acquisition: Scan from m/z 100 to 600. Extract the ion chromatogram (EIC) for m/z 261.01.

  • Validation Check: The protocol is self-validating if the mass spectrum of the eluting peak demonstrates the theoretical 9:6:1 isotopic ratio for the [M+H] + cluster at 261, 263, and 265 m/z. If this ratio deviates by more than 5%, suspect co-elution or degradation (e.g., hydrolysis of the α -chloro group).

References

  • Gomha, S. M., et al. "Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system." Cardiff University ORCA, 2020. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Optimized Laboratory Synthesis of Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate via Phase-Transfer Catalysis

Introduction and Strategic Overview Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS: 27143-09-5) is a highly valued pharmaceutical intermediate and building block[1]. It is predominantly utilized in the prepar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS: 27143-09-5) is a highly valued pharmaceutical intermediate and building block[1]. It is predominantly utilized in the preparation of pyrazole and pyrimidine-based compounds, which serve as core scaffolds for various antimicrobials and advanced anticoagulants[2].

Historically, the synthesis of hydrazonoacetates via the Japp-Klingemann reaction in standard biphasic solvent systems (e.g., water/ethyl acetate) has been plagued by prolonged reaction times (>12 hours), incomplete conversions, and the formation of numerous process impurities[3]. To resolve these bottlenecks, this protocol leverages a Phase-Transfer Catalysis (PTC) methodology. By introducing triethylbenzylammonium chloride (TEBAC) into a biphasic dichloromethane (DCM)/water system, the interfacial barrier between the water-soluble diazonium salt and the organic-soluble active methylene compound is overcome, drastically reducing reaction time and improving yield and purity[4].

Reaction Pathway & Mechanistic Workflow

The synthesis proceeds via a two-stage telescoping process:

  • Diazotization: 4-chloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the highly reactive electrophile, 4-chlorobenzenediazonium chloride.

  • Japp-Klingemann Coupling: The diazonium salt undergoes an electrophilic substitution with the enolate of ethyl 2-chloroacetoacetate. Subsequent deacetylation yields the target hydrazonoacetate.

G A 4-Chloroaniline (Starting Material) B NaNO₂, HCl, H₂O Temperature: 0–5 °C A->B C 4-Chlorobenzenediazonium Chloride (Intermediate) B->C Diazotization D Ethyl 2-chloroacetoacetate NaOAc, TEBAC, DCM/H₂O Temperature: <10 °C C->D E Ethyl 2-chloro-2-(2-(4-chlorophenyl) hydrazono)acetate (Target) D->E Japp-Klingemann Coupling (Phase-Transfer Catalyzed)

Caption: Mechanistic workflow for the synthesis of the target hydrazonoacetate via phase-transfer catalysis.

Materials and Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 50 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
4-Chloroaniline Starting Material127.571.006.38 g
Sodium Nitrite (NaNO₂) Nitrosating Agent69.001.053.62 g
Hydrochloric Acid (37%) Acid Catalyst36.463.0012.5 mL
Ethyl 2-chloroacetoacetate Coupling Partner164.591.058.64 g
Sodium Acetate (NaOAc) Buffering Base82.033.0012.30 g
TEBAC Phase Transfer Catalyst227.770.020.23 g
Dichloromethane (DCM) Organic Solvent84.93-50 mL
Deionized Water Aqueous Solvent18.02-60 mL

Step-by-Step Experimental Protocol

Stage 1: Preparation of 4-Chlorobenzenediazonium Chloride

Expertise Insight: Diazonium salts are notoriously unstable and can rapidly decompose into phenols via nucleophilic attack by water, releasing nitrogen gas. Strict thermal control is non-negotiable.

  • Acidification: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer and internal thermometer, suspend 4-chloroaniline (6.38 g, 50 mmol) in deionized water (40 mL). Slowly add concentrated HCl (12.5 mL) while stirring.

  • Cooling: Submerge the flask in an ice-brine bath and cool the hydrochloride salt suspension to 0–5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (3.62 g, 52.5 mmol) in deionized water (10 mL). Add this solution dropwise to the reaction flask via an addition funnel over 15–20 minutes.

  • Validation: Maintain the internal temperature strictly below 5 °C. Stir for an additional 30 minutes. Verify the presence of excess nitrous acid using starch-iodide paper (an immediate blue-black color confirms completion). Destroy any excess nitrous acid by adding a small amount of sulfamic acid until bubbling ceases. Keep this solution at 0 °C.

Stage 2: Phase-Transfer Catalyzed Japp-Klingemann Coupling

Expertise Insight: The use of TEBAC (Triethylbenzylammonium chloride) facilitates the transport of the highly polar diazonium cation into the organic DCM layer, where the enolate resides. This prevents the incomplete reactions and heavy impurity profiles typically seen in un-catalyzed biphasic systems[3][4].

  • System Preparation: In a separate 500 mL reactor, combine ethyl 2-chloroacetoacetate (8.64 g, 52.5 mmol), DCM (50 mL), and deionized water (20 mL).

  • Buffering and Catalysis: Add sodium acetate (12.30 g, 150 mmol) to act as a mild base to generate the enolate, followed by the phase-transfer catalyst TEBAC (0.23 g, 1 mmol)[4]. Cool this biphasic mixture to <10 °C under vigorous stirring (≥800 rpm to maximize interfacial surface area).

  • Coupling: Transfer the cold diazonium salt solution from Stage 1 into an addition funnel. Add it dropwise to the vigorously stirred biphasic mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Maturation: Once the addition is complete, allow the reaction to stir at 10 °C for 1 to 2 hours. The reaction progress can be monitored by TLC (Hexane:Ethyl Acetate 8:2) until the diazonium intermediate is fully consumed[4].

Stage 3: Workup and Isolation
  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate. Draw off the lower organic (DCM) layer.

  • Aqueous Extraction: Extract the remaining aqueous layer with an additional 20 mL of DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (30 mL) to neutralize residual acid, followed by brine (30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification (Optional): The resulting crude product is typically a pale yellow to light yellow solid[2]. If higher purity (>98%) is required for downstream active pharmaceutical ingredient (API) synthesis, the crude material can be recrystallized using a mixture of isopropyl alcohol and water (typically 4.0 volumes)[3].

References

  • AChemBlock. "Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate 98% | CAS: 27143-09-5." AChemBlock Catalog, 2026. 1

  • Pharmaffiliates. "CAS No : 27143-09-5 | Product Name : Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate." Pharmaffiliates, 2026.2

  • Patil, L. N., et al. "A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban." Asian Journal of Chemistry, vol. 37, no. 7, June 2025, pp. 1707-1712. 3

  • Google Patents. "CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate." Google Patents. 4

Sources

Application

Application Note: Protocol for 1,3-Dipolar Cycloaddition Using Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate

Introduction & Scientific Rationale The pyrazole core is a privileged structural motif in medicinal chemistry, forming the pharmacophoric foundation of numerous therapeutics, including COX-2 inhibitors, kinase inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The pyrazole core is a privileged structural motif in medicinal chemistry, forming the pharmacophoric foundation of numerous therapeutics, including COX-2 inhibitors, kinase inhibitors, and anticoagulant agents[1][2]. Among the most robust and atom-economical methodologies for constructing highly functionalized, multi-substituted pyrazoles is the 1,3-dipolar cycloaddition of nitrilimines with electron-deficient dipolarophiles (alkynes or alkenes)[3][4].

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate serves as a highly versatile, bench-stable hydrazonoyl chloride precursor for this chemistry. The presence of the electron-withdrawing ethyl ester and the halogenated 4-chlorophenyl ring strategically tunes the electronic properties of the resulting nitrilimine intermediate. This stabilization lowers the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole, facilitating a highly regioselective, concerted [3+2] cycloaddition with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile[5][6].

Mechanistic Pathway & Causality

The reaction cascade is initiated by base-promoted dehydrohalogenation[7]. A mild base (e.g., triethylamine or potassium carbonate) abstracts the acidic hydrazone proton, which triggers the expulsion of the chloride leaving group. This generates the transient nitrilimine 1,3-dipole in situ. Because nitrilimines are highly reactive, the reaction conditions must be carefully controlled to favor the bimolecular [3+2] cycloaddition over competitive homodimerization (which yields unwanted tetrazine byproducts)[6].

Mechanism A Hydrazonoyl Chloride (Precursor) C Nitrilimine (1,3-Dipole) A->C -HCl B Base (e.g., Et3N) Dehydrohalogenation B->C promotes E Pyrazole Derivative (Cycloadduct) C->E [3+2] Cycloaddition D Dipolarophile (Alkyne/Alkene) D->E reacts with

Fig 1: Mechanistic pathway of base-promoted nitrilimine generation and [3+2] cycloaddition.

Materials and Reagents

To ensure reproducibility and high yields, anhydrous conditions and precise stoichiometry are required.

Reagent / MaterialRole in ReactionEquivalentsNotes / Specifications
Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate 1,3-Dipole Precursor1.0 eqStore at 2–8 °C. Ensure high purity (>98%) to prevent side reactions.
Dipolarophile (e.g., Methyl propiolate or Enaminone)Reactant1.2 – 1.5 eqElectron-deficient alkynes/alkenes yield the highest regioselectivity.
Triethylamine (Et₃N) Base2.0 – 2.5 eqMust be freshly distilled and stored over KOH to ensure anhydrous state.
Dichloromethane (DCM) Solvent0.1 MAnhydrous. Toluene can be substituted if higher reaction temperatures are needed.

Experimental Workflow

Workflow Step1 1. Substrate Dissolution (Precursor + Dipolarophile in DCM) Step2 2. Base Addition (Dropwise Et3N at 0 °C) Step1->Step2 Step3 3. Cycloaddition Reaction (Stir at RT, 4-24 h) Step2->Step3 Step4 4. Quench & Extraction (H2O wash, extract with DCM) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5

Fig 2: Step-by-step experimental workflow for the 1,3-dipolar cycloaddition protocol.

Step-by-Step Protocol

Step 1: Substrate Preparation
  • Procedure: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Argon). Add ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (1.0 mmol, ~261.1 mg) and the chosen dipolarophile (1.2 mmol). Dissolve the mixture in 10 mL of anhydrous DCM.

  • Causality & Insight: Mixing the precursor and the dipolarophile before base addition is critical. It ensures that the dipolarophile is immediately available in excess the moment the transient nitrilimine is generated, kinetically favoring the cross-coupling cycloaddition over dipole homodimerization.

Step 2: In Situ Dipole Generation (Dehydrohalogenation)
  • Procedure: Cool the reaction mixture to 0 °C using an ice-water bath. Add triethylamine (2.0 mmol, ~280 µL) dropwise over 10–15 minutes using a syringe pump or controlled addition funnel.

  • Causality & Insight: The dehydrohalogenation step is exothermic. Cooling to 0 °C and adding the base dropwise maintains a low steady-state concentration of the highly reactive nitrilimine. Spikes in concentration will lead to the formation of biologically inactive 1,4-dihydro-1,2,4,5-tetrazine byproducts, severely depressing the yield.

Step 3: Cycloaddition Phase (Self-Validating Step)
  • Procedure: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 to 24 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and LC-MS. The reaction is deemed complete when the UV-active spot of the starting hydrazonoyl chloride (typically Rf ~0.6) is fully consumed, and a new, more polar spot (Rf ~0.3–0.4) emerges. LC-MS must confirm the disappearance of the precursor mass ( [M+H]+ 261.1) and the appearance of the target cycloadduct mass.

Step 4: Workup and Isolation
  • Procedure: Quench the reaction by adding 10 mL of distilled water to dissolve the precipitated triethylammonium chloride salts. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality & Insight: Complete removal of the amine salts prevents streaking during chromatography and degradation of the pyrazole product during long-term storage.

Step 5: Purification
  • Procedure: Purify the crude residue by flash column chromatography on silica gel using a gradient elution (e.g., 100% Hexanes to 70:30 Hexanes/Ethyl Acetate). Pool the fractions containing the pure product and evaporate the solvent to afford the functionalized pyrazole.

Troubleshooting & Optimization

Observed IssuePotential CauseMechanistic Solution
Low Yield / High Byproducts Nitrilimine dimerization (tetrazine formation).Decrease the rate of base addition. Dilute the reaction mixture to 0.05 M to favor the bimolecular reaction with the dipolarophile.
Poor Regioselectivity Similar orbital coefficients on the dipolarophile's reactive sites.Switch to a more polarized dipolarophile or introduce a Lewis acid/metal catalyst (e.g., CuCl or Ag₂CO₃) to direct the cycloaddition[7].
Incomplete Reaction Sterically hindered or electronically deactivated dipolarophile.Elevate the reaction temperature (reflux in toluene) or switch to a stronger inorganic base (e.g., K₂CO₃)[1].

Analytical Characterization

To confirm the structural integrity of the synthesized pyrazole, perform the following analyses:

  • ¹H NMR (400 MHz, CDCl₃/DMSO-d₆): Confirm the disappearance of the hydrazone N-H proton (typically broad, 8.0–10.0 ppm). If a terminal alkyne was used, look for the diagnostic pyrazole C4-H proton, which typically appears as a sharp singlet between 6.5 and 7.5 ppm.

  • ¹³C NMR (100 MHz): Verify the appearance of the pyrazole ring carbons, which resonate characteristically between 105 and 150 ppm.

  • HRMS (ESI-TOF): Confirm the exact mass of the cycloadduct [M+H]+ within a mass error of < 5 ppm.

References

  • Highly Regioselective Synthesis of Pyrazole Derivatives Using a 1,3-Dipolar Cycloaddition Approach Source: thieme-connect.com URL:[3]

  • Construction of multi-substituted pyrazoles via potassium carbonate-mediated[3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes Source: nih.gov (PMC) URL:[1][4]

  • Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins Source: mdpi.com URL:[6]

  • When hydrazonoyl chlorides meet terminal alkynes: regioselective copper(i)-catalysed Source: clockss.org URL:[7]

  • Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition between Alkynes and Nitrilimines Source: sonar.ch URL:[5]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework Source: nih.gov (PMC) URL:[2]

Sources

Method

Application Note: Advanced Synthesis of Substituted Pyrazoles via Hydrazonoyl Chloride Intermediates

Executive Summary The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core motif in anti-inflammatory, antimicrobial, and anticancer agents. Among the most robust methods...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core motif in anti-inflammatory, antimicrobial, and anticancer agents. Among the most robust methods for constructing highly functionalized pyrazoles is the utilization of hydrazonoyl halides[1]. This application note details the mechanistic principles and self-validating experimental protocols for synthesizing substituted pyrazoles using ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS: 27143-09-5) as the primary building block[2]. By leveraging base-promoted dehydrohalogenation, this specific precursor generates a highly reactive nitrilimine dipole capable of undergoing both [3+2] cycloadditions and nucleophilic condensations to yield regioselective pyrazole derivatives[3].

Mechanistic Causality & Reaction Design

The synthetic utility of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate stems from its dual reactivity profile, which is strictly governed by the choice of base and coupling partner.

  • Dipole Generation : The addition of a mild organic base, such as triethylamine (TEA), facilitates the abstraction of the acidic hydrazone proton. This initiates the elimination of the chloride leaving group, generating a transient nitrilimine dipole in situ ()[3]. The electron-withdrawing ethyl ester group stabilizes this dipole, lowering its LUMO energy and making it highly reactive toward dipolarophiles.

  • Pathway A: [3+2] Cycloaddition : When exposed to terminal alkynes or alkenes, the nitrilimine undergoes a concerted [3+2] cycloaddition. The regioselectivity is dictated by steric and electronic interactions, typically yielding 1,3,5-trisubstituted pyrazoles where the bulky or electron-withdrawing group of the dipolarophile occupies the 5-position ()[4].

  • Pathway B: Nucleophilic Condensation : In the presence of active methylene compounds (e.g., acetylacetone) and a stronger base (e.g., NaOEt), the reaction proceeds via nucleophilic attack of the enolate onto the electrophilic carbon of the hydrazonoyl chloride. This is followed by intramolecular cyclization and dehydration, yielding fully functionalized 1,3,4,5-tetrasubstituted pyrazoles[5].

Mechanistic Workflow

G HC Hydrazonoyl Chloride (Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate) Base Base Addition (e.g., TEA or NaOEt) HC->Base - HCl NI Nitrilimine Dipole (Transient Intermediate) Base->NI Dehydrohalogenation Path1 [3+2] Cycloaddition (Alkynes/Alkenes) NI->Path1 Dipolarophile Path2 Nucleophilic Condensation (Active Methylenes) NI->Path2 Enolate Attack Pyr1 1,3,5-Trisubstituted Pyrazoles Path1->Pyr1 Pyr2 1,3,4,5-Tetrasubstituted Pyrazoles Path2->Pyr2

Mechanistic pathways for pyrazole synthesis via nitrilimine intermediates.

Quantitative Data Summary

The table below summarizes the expected outcomes when reacting ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate with various coupling partners under optimized conditions.

Coupling PartnerReaction PathwayBase / SolventTemp / TimeTypical YieldProduct Substitution Pattern
Terminal Alkynes [3+2] CycloadditionTEA / THF65 °C / 4–6 h75–88%1,3,5-Trisubstituted Pyrazole
Acetylacetone Nucleophilic CondensationNaOEt / EtOH78 °C / 2–4 h80–92%1,3,4,5-Tetrasubstituted Pyrazole
Ethyl Acetoacetate Nucleophilic CondensationNaOEt / EtOH78 °C / 3–5 h70–85%1,3,4,5-Tetrasubstituted Pyrazole
Enaminones Cascade AnnulationK₂CO₃ / Toluene80 °C / 5–8 h65–80%1,3,4-Trisubstituted Pyrazole

Self-Validating Experimental Protocols

Protocol A: Synthesis of Pyrazoles via [3+2] Cycloaddition with Terminal Alkynes

This protocol is optimized for the generation of 1,3,5-trisubstituted pyrazoles using mild base conditions.

  • Preparation : In an oven-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (1.0 mmol, 261.1 mg) and the selected terminal alkyne (1.2 mmol) in anhydrous THF (10 mL).

  • Dipole Generation : Add triethylamine (TEA, 1.5 mmol, 210 µL) dropwise over 5 minutes at room temperature.

    • Causality : TEA acts as a mild proton acceptor, deprotonating the hydrazone and initiating the loss of the chloride ion to form the highly reactive nitrilimine dipole.

    • Self-Validation Checkpoint : The immediate formation of a dense, white precipitate (triethylamine hydrochloride) visually confirms successful dehydrohalogenation and active dipole generation.

  • Cycloaddition : Heat the suspension to a gentle reflux (65 °C) for 4–6 hours.

    • Self-Validation Checkpoint : Monitor the reaction via TLC (Hexane/EtOAc 3:1). The complete disappearance of the bright yellow hydrazonoyl chloride spot (Rf ~0.6) and the emergence of a new, highly UV-active product spot (Rf ~0.4) indicates reaction completion.

  • Workup & Purification : Cool the mixture to room temperature. Filter the TEA·HCl salts through a short Celite pad and wash with EtOAc (2 × 10 mL). Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel flash chromatography to isolate the target pyrazole.

Protocol B: Condensation with Active Methylene Compounds (e.g., Acetylacetone)

This protocol utilizes a stronger base to form an enolate, driving a nucleophilic substitution followed by cyclization to yield 1,3,4,5-tetrasubstituted pyrazoles.

  • Enolate Formation : In a 50 mL round-bottom flask, dissolve acetylacetone (1.1 mmol, 110 mg) in absolute ethanol (10 mL). Add a freshly prepared solution of sodium ethoxide (NaOEt, 1.2 mmol) in ethanol.

    • Causality : NaOEt quantitatively deprotonates the active methylene to form a highly nucleophilic enolate. Doing this prior to the addition of the hydrazonoyl chloride prevents the premature degradation of the starting material.

  • Coupling : Cool the enolate solution to 0 °C in an ice bath. Slowly add ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (1.0 mmol, 261.1 mg) in small portions over 10 minutes.

  • Cyclization : Remove the ice bath, allow the mixture to warm to room temperature, and then reflux (78 °C) for 2–4 hours.

    • Causality : The initial nucleophilic attack displaces the chloride. Subsequent heating provides the activation energy required for intramolecular cyclization (attack of the hydrazone nitrogen onto the unreacted carbonyl) and the thermodynamically favorable elimination of water to aromatize the pyrazole ring.

    • Self-Validation Checkpoint : LC-MS analysis of an aliquot should show the target mass [M+H]⁺ corresponding to ethyl 4-acetyl-1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate (Exact Mass: 306.08), with no acyclic intermediate adducts remaining.

  • Workup & Purification : Pour the cooled reaction mixture into ice-cold distilled water (50 mL) to precipitate the product. Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and recrystallize from hot ethanol to afford the pure tetrasubstituted pyrazole.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. URL:[Link]

  • Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes. RSC Advances. URL:[Link]

  • Regioselective synthesis of pyrazole triflones based on triflyl alkyne cycloadditions. Organic Letters. URL:[Link]

Sources

Application

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate as a precursor for biologically active heterocycles

Executive Summary Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS: 27143-09-5) is a highly versatile hydrazonoyl chloride building block[1][2]. Characterized by the presence of a reactive α-chloro atom and a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS: 27143-09-5) is a highly versatile hydrazonoyl chloride building block[1][2]. Characterized by the presence of a reactive α-chloro atom and a hydrazone linkage, this compound serves as a critical precursor for the construction of diverse, biologically active five- and six-membered heterocycles[3][4]. It is prominently utilized in the discovery and preparation of pyrazole, triazole, and pyrimidine-based compounds, which exhibit potent antimicrobial, anti-inflammatory, and anticoagulant properties[1][5].

This application note provides a comprehensive guide to the synthesis of this precursor and its downstream applications, emphasizing the mechanistic causality behind experimental parameters to ensure reproducible, high-yield outcomes.

Chemical Rationale & Mechanistic Pathways

The synthetic utility of hydrazonoyl chlorides stems from their dual reactivity profiles[4]:

  • 1,3-Dipolar Cycloaddition: In the presence of a non-nucleophilic base (e.g., triethylamine), the precursor undergoes dehydrohalogenation to generate a transient, highly reactive nitrilimine dipole [3][6]. This 1,3-dipole readily participates in [3+2] cycloadditions with alkynes and alkenes to form pyrazoles and pyrazolines.

  • Nucleophilic Substitution-Cyclization: Alternatively, strong nucleophiles (such as the sulfur atom in dithiocarbazates or thioamides) can attack the α-carbon directly. This initial substitution displaces the chloride ion, forming an acyclic intermediate that subsequently undergoes intramolecular cyclization[3][7].

Pathway Precursor Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (Hydrazonoyl Chloride) Base Triethylamine (TEA) - HCl Precursor->Base Base addition Thioamides Thioamides / Dithiocarbazates Nucleophilic Attack Precursor->Thioamides Direct Substitution (Alternative Pathway) Nitrilimine Nitrilimine Intermediate (1,3-Dipole) Base->Nitrilimine Dehydrohalogenation Alkynes Alkynes / Alkenes [3+2] Cycloaddition Nitrilimine->Alkynes Nitrilimine->Thioamides Dipolar Addition Pyrazoles Pyrazoles / Pyrazolines (Antimicrobial / Anticancer) Alkynes->Pyrazoles Cyclization Thiadiazoles 1,3,4-Thiadiazoles (Anti-inflammatory) Thioamides->Thiadiazoles Cyclization & Elimination

Fig 1. Divergent synthetic pathways of hydrazonoyl chlorides to diverse heterocycles.

Experimental Protocols

Protocol A: Synthesis of the Precursor via Japp-Klingemann Reaction

The synthesis of the hydrazonoyl chloride precursor relies on the Japp-Klingemann coupling of a diazonium salt with an active methylene compound[8]. This protocol is adapted from optimized industrial pathways used for structurally analogous anticoagulant intermediates[9][10].

JappKlingemann Aniline 4-Chloroaniline Diazotization NaNO2, HCl 0-5 °C Aniline->Diazotization Diazonium 4-Chlorobenzenediazonium Chloride Diazotization->Diazonium Coupling Phase Transfer Catalyst (e.g., TEBAC) 10-15 °C Diazonium->Coupling ActiveMethylene Ethyl 2-chloroacetoacetate + NaOAc (Buffer) ActiveMethylene->Coupling Product Ethyl 2-chloro-2-(2-(4-chlorophenyl) hydrazono)acetate Coupling->Product Deacetylation & Coupling

Fig 2. Japp-Klingemann synthesis workflow for the hydrazonoyl chloride precursor.

Step-by-Step Methodology:

  • Diazotization: Suspend 4-chloroaniline (5.0 g, 39.2 mmol) in water (40 mL) and concentrated HCl (13.5 mL). Cool the mixture to 0–5 °C using an ice-salt bath.

  • Slowly add a pre-cooled solution of sodium nitrite (40% w/v, ~9.8 g) dropwise.

    • Scientific Rationale: Strict temperature control (<5 °C) is critical. Exceeding this temperature causes the diazonium salt to rapidly degrade into 4-chlorophenol, drastically reducing yield and complicating purification[9].

    • In-Process Control: Use starch-iodide paper to confirm the presence of excess nitrous acid (immediate blue-black color).

  • Coupling Preparation: In a separate flask, dissolve ethyl 2-chloroacetoacetate (6.68 g, 40.6 mmol) in dichloromethane (DCM, 50 mL) and water (20 mL). Add sodium acetate (11.7 g) and triethylbenzylammonium chloride (TEBAC, 0.23 g)[10].

    • Scientific Rationale: Sodium acetate acts as a buffer. The diazonium solution is highly acidic; buffering to pH ~4–5 prevents the hydrolysis of the active methylene and promotes its enolization, which is required for electrophilic attack[10]. TEBAC acts as a phase-transfer catalyst, shuttling the water-soluble diazonium ion into the DCM layer, significantly accelerating the reaction[10].

  • Reaction: Add the cold diazonium solution dropwise to the coupling mixture while maintaining the temperature at 10–15 °C. Stir vigorously for 1–2 hours[10].

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from isopropyl alcohol/water to yield the pale yellow solid product[1][9].

Protocol B: Regioselective Synthesis of 5-Substituted Pyrazoles

Standard base-mediated cycloadditions of nitrilimines with terminal alkynes often yield a mixture of 4- and 5-substituted pyrazoles. To achieve strict regioselectivity, Copper(I) catalysis is employed[6].

Step-by-Step Methodology:

  • Dissolve the hydrazonoyl chloride precursor (1.0 eq) and a terminal alkyne (e.g., a homopropargylic alcohol, 1.2 eq) in anhydrous DCM.

  • Add Copper(I) chloride (10 mol%) and triethylamine (TEA, 1.2 eq) at room temperature[6].

    • Scientific Rationale: Instead of allowing the precursor to form a free nitrilimine dipole, the Cu(I) catalyst reacts with the terminal alkyne to form a nucleophilic copper acetylide intermediate. This intermediate directly attacks the hydrazonoyl chloride, explicitly directing the cyclization to form only the 5-substituted pyrazole regioisomer[6].

    • In-Process Control: Monitor the disappearance of the precursor via TLC (Hexane:EtOAc 3:1). The reaction typically completes within 1.5–3 hours.

  • Quench with saturated NH₄Cl solution, extract with DCM, and purify via silica gel chromatography.

Protocol C: Synthesis of 1,3,4-Thiadiazoles

Step-by-Step Methodology:

  • Dissolve the hydrazonoyl chloride precursor (5.0 mmol) and methyl hydrazinecarbodithioate (5.0 mmol) in absolute ethanol (40 mL)[3].

  • Add TEA (0.7 mL, 5.0 mmol) dropwise.

    • Scientific Rationale: TEA serves a dual purpose: it neutralizes the HCl generated during the initial nucleophilic substitution and facilitates the subsequent intramolecular cyclization. The reaction proceeds via an acyclic thiohydrazonate ester intermediate, followed by ring closure and the elimination of methanethiol[3].

  • Reflux the mixture for 3 hours[3].

    • In-Process Control: Methanethiol gas is evolved during cyclization. The reaction must be conducted in a well-ventilated fume hood. Cessation of gas evolution indicates reaction completion.

  • Cool to room temperature. Collect the resulting precipitate by filtration and recrystallize from an EtOH/DMF mixture[3].

Quantitative Data & Reaction Parameters

The following table summarizes validated experimental parameters for generating diverse heterocyclic scaffolds from hydrazonoyl chlorides:

Target ScaffoldCo-ReactantCatalyst / BaseSolvent & TempTypical YieldRef
5-Substituted Pyrazoles Terminal AlkynesCuCl (10 mol%), TEADCM, RT80–85%[6]
1,3,4-Thiadiazoles DithiocarbazatesTEA (1.0 eq)EtOH, Reflux65–75%[3]
Triazoloquinazolines 2-Thioxopyrimidin-4-onesTEA (1.5 eq)Dioxane, Reflux60–70%[5]
Imidazopyrazoles 3-Amino-2H-pyrazolesTEA (Catalytic)EtOH, Reflux70–80%[4]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate synthesis

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, chemists, and drug development professionals seeking to optimize the synthesis of ethyl 2-chloro-2-(2-(4-chlorop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, chemists, and drug development professionals seeking to optimize the synthesis of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS: 27143-09-5).

This compound is a highly valuable building block utilized in the preparation of pyrimidine- and pyrimidinone-based antimicrobials, and it frequently serves as a critical reference standard (e.g., Apixaban Impurity S1) in pharmaceutical quality control .

Below, you will find our in-depth mechanistic breakdown, a self-validating protocol, parametric data, and a diagnostic troubleshooting desk.

Mechanistic Context: The Japp-Klingemann Route

The most robust and scalable method for synthesizing ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate is via the Japp-Klingemann reaction . This is not a simple substitution; it is a highly pH-dependent electrophilic aromatic coupling.

The reaction relies on the generation of a highly reactive 4-chlorobenzenediazonium chloride intermediate, which subsequently attacks the enol form of ethyl 2-chloroacetoacetate. Following the initial coupling to form an azo intermediate, a hydrolytic cleavage of the acetyl group (deacetylation) occurs, yielding the final hydrazone and acetic acid as a byproduct.

JappKlingemann A 4-Chloroaniline (Starting Material) B Diazotization NaNO₂, HCl 0-5 °C A->B C 4-Chlorobenzene- diazonium chloride B->C Intermediate E Japp-Klingemann Coupling (0-10 °C) C->E D Ethyl 2-chloroacetoacetate + NaOAc (pH 4.5-5.5) D->E F Ethyl 2-chloro-2-(2-(4-chlorophenyl) hydrazono)acetate E->F Target Product G Acetic Acid (Cleaved Byproduct) E->G Deacetylation

Workflow for the Japp-Klingemann synthesis of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate.

Self-Validating Standard Operating Procedure (SOP)

To ensure high scientific integrity and reproducibility, this protocol integrates real-time causality checks. If a self-validation checkpoint fails, halt the process and consult the Troubleshooting Desk.

Phase 1: Diazotization (Generation of the Electrophile)
  • Preparation: Suspend 1.0 equivalent of 4-chloroaniline in a solution of 3.0 equivalents of concentrated aqueous HCl and distilled water.

  • Thermal Control: Chill the suspension strictly to 0 °C using a brine/ice bath.

  • Nitrite Addition: Prepare a concentrated aqueous solution of 1.05 equivalents of sodium nitrite (NaNO₂). Pre-chill this solution. Add it dropwise to the aniline suspension.

  • Causality Check: Maintain the internal temperature strictly below 5 °C. Exceeding this temperature causes the irreversible thermal degradation of the diazonium salt into 4-chlorophenol, releasing N₂ gas.

  • Self-Validation: After 30 minutes of stirring, test the clear, pale-yellow solution for excess nitrous acid using starch-iodide paper (it must turn blue-black). Quench the excess with small portions of sulfamic acid until the test is negative.

Phase 2: Japp-Klingemann Coupling & Deacetylation
  • Buffer System: In a separate, larger reactor, dissolve 3.0 equivalents of sodium acetate trihydrate (NaOAc·3H₂O) in water. This ensures the pH remains between 4.5 and 5.5, which is the precise window required to promote the enolization of the active methylene without destroying the diazonium salt.

  • Substrate Addition: Add 1.05 equivalents of ethyl 2-chloroacetoacetate. Add 10–15% v/v ethanol to enhance the solubility of the organic phase. Chill this buffer system to 0–5 °C.

  • Coupling: Begin vigorous agitation (>600 RPM). Add the cold diazonium salt solution dropwise to the buffered active methylene solution over 45–60 minutes.

  • Self-Validation: A bright yellow precipitate will begin forming almost immediately upon addition. You will observe a slight drop in pH as the acetyl group is cleaved and released as acetic acid.

  • Completion: Allow the reaction mixture to warm to room temperature gradually and stir for an additional 2 hours to ensure complete deacetylation.

Phase 3: Isolation
  • Filter the yellow precipitate under vacuum.

  • Wash the filter cake extensively with cold distilled water to remove residual acetic acid and inorganic salts.

  • Dry the solid in a vacuum oven at 40 °C to a constant weight.

Parametric Yield Optimization Matrix

Understanding the quantitative impact of your reaction parameters is critical. The table below summarizes how deviations from the SOP impact your final yield and the mechanistic reasons behind these losses.

Reaction ParameterSub-optimal ConditionOptimized ConditionImpact on YieldMechanistic Causality
Diazotization Temp > 5 °C-5 °C to 2 °C-25% to -35% Thermal degradation of the diazonium intermediate into 4-chlorophenol, accompanied by irreversible N₂ gas evolution.
Coupling pH pH < 3.0 (Unbuffered)pH 4.5 – 5.5 (NaOAc)-40% to -50% Acidic conditions suppress the enolization of ethyl 2-chloroacetoacetate, stalling the electrophilic attack and leaving unreacted starting materials.
Agitation Rate < 300 RPM> 600 RPM-15% to -20% Poor mass transfer in the biphasic coupling mixture leads to localized concentration gradients and tarry homocoupling byproducts.
Stoichiometry 1.0 eq Active Methylene1.05 eq Active Methylene-10% to -15% A slight excess ensures complete and rapid consumption of the highly unstable diazonium chloride before it has time to degrade.

Troubleshooting Desk & FAQs

TroubleshootingLogic Issue Low Yield or Tarry Byproducts? CheckTemp Check Diazotization Temp Is it > 5 °C? Issue->CheckTemp TempYes N₂ Evolution & Phenol Formation CheckTemp->TempYes Yes TempNo Check Coupling pH Is it < 4.5? CheckTemp->TempNo No Solution Optimize: 0-5 °C, pH 4.5-5.5, 600+ RPM TempYes->Solution pHYes Slow Coupling & Ester Hydrolysis TempNo->pHYes Yes pHNo Check Stirring Biphasic Mass Transfer TempNo->pHNo No pHYes->Solution pHNo->Solution

Diagnostic logic tree for troubleshooting low yields and tarry byproducts in hydrazone synthesis.

Q1: I am observing significant gas evolution during the diazotization step, and my final yield is below 40%. What is happening?

A: Gas evolution (N₂) during diazotization is a direct visual indicator that your 4-chlorobenzenediazonium chloride intermediate is thermally decomposing into 4-chlorophenol. Diazotization is a highly exothermic process. Solution: Ensure the reaction vessel is submerged in an ice-salt bath (-5 °C to 0 °C). Pre-chill the sodium nitrite solution before dropwise addition, and monitor the internal temperature continuously, ensuring it never spikes above 5 °C.

Q2: The coupling reaction forms a sticky, tar-like substance instead of a precipitating solid. How can I improve product crystallization?

A: Tarry byproducts often result from an incorrect pH during the Japp-Klingemann coupling or insufficient stirring. If the pH drops too low, the reaction stalls, leading to diazonium decomposition over time. If it spikes too high, base-catalyzed degradation of the ester occurs. Furthermore, because the reaction is biphasic, poor stirring causes localized pooling of reagents. Solution: Use a robust sodium acetate buffer (typically 3.0 equivalents relative to the aniline) to strictly maintain a pH of 4.5–5.5. Additionally, adding a co-solvent like ethanol (10-15% v/v) to the coupling mixture helps solubilize the organic intermediates, promoting the precipitation of the final hydrazone as a distinct, filterable yellow solid.

Q3: NMR analysis of my product shows a missing chloro group at the aliphatic position. Why did dechlorination occur?

A: Dechlorination (or failure to incorporate the chloro group) happens if you inadvertently used standard ethyl acetoacetate instead of ethyl 2-chloroacetoacetate, or if the chloro group was displaced via nucleophilic attack. The alpha-chloro group is highly labile under basic conditions or prolonged heating. Solution: First, verify the purity and identity of your ethyl 2-chloroacetoacetate starting material via GC-MS or NMR. Second, keep the coupling reaction strictly at 0–10 °C and avoid highly basic conditions (pH > 7) to prevent the hydrolytic displacement of the aliphatic chlorine atom.

References

  • Pharmaffiliates. "Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate - Applications and Specifications." Accessed March 24, 2026.[Link]

Optimization

Troubleshooting side reactions in ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate preparation

Technical Support Center: Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate Synthesis Welcome to the technical support center for the synthesis of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate. This guide is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate Synthesis

Welcome to the technical support center for the synthesis of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical hydrazone intermediate. The synthesis, typically achieved via the Japp-Klingemann reaction, is a powerful method for C-C bond formation but is sensitive to reaction parameters, often leading to side reactions and purification challenges.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities, optimize your reaction yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

The synthesis proceeds via the Japp-Klingemann reaction.[1][2] It involves two main stages:

  • Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (like hydrochloric acid) at low temperatures (0–5 °C) to form the 4-chlorobenzenediazonium chloride salt.[3]

  • Azo Coupling & Rearrangement: The freshly prepared diazonium salt is then added to a solution of ethyl 2-chloroacetoacetate under controlled pH conditions (typically buffered with sodium acetate). The diazonium salt couples with the enolate of the β-ketoester, followed by cleavage of the acetyl group to yield the final hydrazone product.[1][4]

Q2: Why is strict temperature control (0–5 °C) so critical?

Arenediazonium salts, particularly those with electron-withdrawing groups like chlorine, are thermally unstable.[5] Above 5 °C, the 4-chlorobenzenediazonium salt can rapidly decompose, releasing nitrogen gas and leading to a cascade of side reactions.[5][6] This decomposition not only reduces the yield of the desired product but also forms phenolic byproducts and tarry polymers that complicate purification.[7] Maintaining a temperature between 0–5 °C throughout the diazotization and coupling steps is paramount for success.[7][8]

Q3: What is the role of sodium acetate in the coupling step?

Sodium acetate acts as a base and a buffering agent. The Japp-Klingemann reaction requires the deprotonation of the active methylene group in ethyl 2-chloroacetoacetate to form a nucleophilic enolate.[1][4] However, the reaction medium must not be too basic, as this can promote other side reactions. Sodium acetate provides a sufficiently basic environment to generate the enolate while buffering the solution to a pH range that is optimal for the coupling reaction to proceed efficiently.[3][9]

Q4: What are the expected spectral characteristics of the pure product?

While specific shifts will depend on the solvent and instrument, you should generally expect:

  • ¹H NMR: Signals corresponding to the aromatic protons on the 4-chlorophenyl ring (typically two doublets), a singlet for the N-H proton, and a quartet and triplet for the ethyl ester group (CH₂ and CH₃).

  • ¹³C NMR: Resonances for the aromatic carbons, the C=N carbon of the hydrazone, the carbonyl carbon of the ester, and the carbons of the ethyl and chloro-substituted positions.

  • IR Spectroscopy: Characteristic peaks for N-H stretching, C=O (ester) stretching, C=N stretching, and C-Cl stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₀H₁₀Cl₂N₂O₂ (261.11 g/mol ).

Troubleshooting Guide: Side Reactions & Purification

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Problem 1: Low or No Yield of the Desired Hydrazone

You observe very little precipitate upon workup, or TLC/LC-MS analysis of the crude mixture shows minimal product formation.

Probable CauseMechanistic ExplanationRecommended Solution
A. Incomplete Diazotization The reaction of the aromatic amine with nitrous acid (from NaNO₂ + HCl) is highly dependent on temperature and stoichiometry. If the temperature is too high or the addition of nitrite is too fast, the nitrous acid can decompose before it reacts. An insufficient amount of acid can also lead to incomplete diazotization.Protocol: Ensure the aniline solution is thoroughly chilled to 0-5 °C before the dropwise addition of a pre-chilled NaNO₂ solution.[8] Maintain vigorous stirring. Before coupling, confirm the presence of a slight excess of nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount more of NaNO₂ solution.
B. Diazonium Salt Decomposition The 4-chlorobenzenediazonium salt is unstable and will degrade if not used immediately or if the temperature rises.[5][6] The electron-withdrawing chlorine atom destabilizes the diazonium ion, making it more prone to dediazoniation (loss of N₂) than electron-donated analogues.[5]Protocol: Prepare the diazonium salt solution and use it immediately for the coupling reaction. Ensure the receiving vessel containing the ethyl 2-chloroacetoacetate solution is also pre-chilled to 0-5 °C. Add the diazonium salt solution slowly to maintain temperature control.[8]
C. Incorrect pH for Coupling The coupling reaction requires the formation of the enolate from ethyl 2-chloroacetoacetate, which is pH-dependent.[1] If the solution is too acidic (pH < 4), the concentration of the nucleophilic enolate will be too low for the reaction to proceed efficiently.[9]Protocol: Ensure an adequate amount of a buffer like sodium acetate is used.[3] Typically, 2-3 equivalents relative to the aniline are sufficient. The pH of the coupling mixture should ideally be between 4 and 5. You can check the pH with litmus paper after the addition of the diazonium salt is complete.
Problem 2: Crude Product is a Dark, Oily, or Tarry Substance

Instead of a crystalline solid, the workup yields a dark, viscous oil that is difficult to handle and purify.

Probable CauseMechanistic ExplanationRecommended Solution
A. Phenolic Byproduct Formation If the diazonium salt is exposed to temperatures above 5-10 °C or is left for too long, it will react with water in the solution (hydrolysis) to form 4-chlorophenol. Phenols are often oily and can become oxidized to form colored impurities.Protocol: Adhere strictly to the 0–5 °C temperature range.[7] Use the diazonium salt immediately after its formation. Pouring the final reaction mixture into a large volume of cold water during workup helps to precipitate the desired product quickly while keeping soluble, oily impurities in the aqueous phase.[8]
B. Azo-Compound Side Reactions In some cases, particularly if the pH is not optimal, the intermediate azo compound can undergo undesired side reactions or polymerization instead of cleanly eliminating the acetyl group to form the hydrazone.[10]Protocol: Ensure proper buffering with sodium acetate.[3] After the addition of the diazonium salt, allow the reaction to stir at low temperature for the recommended time (e.g., 1-2 hours) before allowing it to slowly warm, which facilitates the final rearrangement to the hydrazone.[8]
Problem 3: Multiple Product Spots on TLC/LC-MS

Analysis of the crude product shows the desired mass but is accompanied by other significant impurities or isomers.

Probable CauseMechanistic ExplanationRecommended Solution
A. Formation of Z/E Isomers The C=N double bond of the hydrazone can exist as either the Z or E geometric isomer. Often, one isomer is thermodynamically preferred, but the reaction may initially produce a mixture. These isomers can have very similar polarities, making them difficult to separate.Purification Strategy: Recrystallization is often the most effective method to isolate the major, more stable isomer.[3] A common solvent for this is ethanol or an ethanol/water mixture.[11] If chromatography is necessary, using a less polar solvent system (e.g., Hexane/Ethyl Acetate or Toluene/Ethyl Acetate) with high-resolution silica gel may improve separation.
B. Sandmeyer-type Side Reaction In the presence of excess chloride ions (from HCl) and if copper catalysis is inadvertently introduced, a Sandmeyer-type reaction can occur, leading to the formation of 1,4-dichlorobenzene.Mitigation: Use high-purity reagents and ensure glassware is scrupulously clean. While HCl is necessary for diazotization, using the minimum amount required (typically 2.5-3 equivalents) can reduce the concentration of free chloride ions available for side reactions.[6]
C. Unexpected Substitution In rare cases, particularly with highly activated or deactivated aromatic rings, nucleophilic aromatic substitution can occur on the diazonium salt itself. For instance, a nitro group could potentially be displaced by a chloride ion from the HCl medium.[12]Control: This is less common with a simple chloro-substituent but highlights the importance of precise control over reaction conditions. Sticking to the validated temperature and stoichiometry is the best defense.

Visualizing the Process and Problems

To better understand the reaction and potential pitfalls, the following diagrams illustrate the key pathways.

Core Synthesis Pathway

The intended reaction follows a two-step sequence: diazotization of the aniline followed by coupling and rearrangement.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Coupling A 4-Chloroaniline B 4-Chlorobenzenediazonium Chloride A->B NaNO₂, HCl 0-5 °C D Target Hydrazone Product B->D Coupling & Rearrangement C Ethyl 2-chloroacetoacetate C->D Sodium Acetate 0-5 °C

Caption: The desired Japp-Klingemann reaction pathway.

Common Side Reaction Pathway

Decomposition of the diazonium salt is a primary cause of low yield and impurity formation.

G A 4-Chlorobenzenediazonium Chloride B 4-Chlorophenol A->B H₂O, T > 5 °C (Hydrolysis) C Tarry Polymers A->C Decomposition D Low Yield B->D C->D

Caption: Key side reactions originating from diazonium salt instability.

Troubleshooting Workflow

A logical flow for diagnosing issues with the synthesis.

G Start Reaction Outcome? LowYield Low / No Yield Start->LowYield Poor Impure Impure / Oily Product Start->Impure Okay Yield Success Good Yield & Purity Start->Success Good CheckDiaz Verify Diazotization (Starch-Iodide Test) LowYield->CheckDiaz CheckTemp Review Temperature Logs (Maintain 0-5 °C) Impure->CheckTemp Check for Decomposition CheckDiaz->CheckTemp Diazotization OK CheckpH Check pH / Buffer Stoichiometry CheckTemp->CheckpH Temp OK Purify Optimize Purification (Recrystallization) CheckTemp->Purify Temp OK

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • BenchChem. (n.d.). Benzenediazonium, 4-methyl-, chloride | 2028-84-4.
  • BenchChem. (n.d.). Application Notes and Protocols for the Japp-Klingemann Reaction.
  • Wikipedia. (n.d.). Japp–Klingemann reaction.
  • BenchChem. (n.d.). 4-[(4-Methoxyphenyl)amino]benzenediazonium chloride | 101-69-9.
  • Asiri, A. M., Zayed, M. E. M., & Ng, S. W. (2010). Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2276.
  • ChemicalBook. (n.d.). Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate synthesis.
  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction.
  • Slideshare. (n.d.). Japp klingemann reaction.
  • Patil, L. N., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712.
  • Organic Reactions. (n.d.). The Japp-Klingemann Reaction.
  • Smolecule. (2023, July 17). Buy 4-Nitrobenzenediazonium chloride | 100-05-0.
  • BenchChem. (n.d.). Technical Support Center: Purification of Hydrazones Derived from 2-(4-(Dimethylamino)phenyl)acetohydrazide.
  • Asian Publication Corporation. (2025, June 30). Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.
  • Marten, J., et al. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction.
  • ResearchGate. (2016, September 20). What are the special considerations for the Japp-Klingemann reaction?

Sources

Troubleshooting

Optimizing base catalysts for ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate cycloadditions

Welcome to the Technical Support Center for advanced 1,3-dipolar cycloadditions. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced 1,3-dipolar cycloadditions. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with generating nitrilimine dipoles from ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate .

When handling this specific hydrazonoyl chloride precursor, the choice and application of the base catalyst dictate the delicate balance between productive [3+2] cycloaddition and catastrophic side reactions (such as dimerization).

Below, you will find a mechanistic workflow, a troubleshooting FAQ, quantitative base selection data, and a self-validating experimental protocol.

Reaction Logic & Pathway Visualization

To troubleshoot effectively, we must first map the causality of the reaction. The base serves a dual purpose: deprotonation of the hydrazone N-H, followed by the expulsion of the chloride leaving group to generate the highly reactive nitrilimine intermediate[1][2].

G A Ethyl 2-chloro-2-(2-(4-chlorophenyl) hydrazono)acetate C Nitrilimine 1,3-Dipole Intermediate A->C -HCl (Dehydrohalogenation) B Base Catalyst (e.g., TEA, K2CO3) B->C Promotes Formation E [3+2] Cycloadduct (Target Pyrazole/Triazole) C->E + Dipolarophile (Controlled Kinetics) F 1,4-Dihydro-1,2,4,5-tetrazine (Dimerization Byproduct) C->F Excess Dipole (Poor Base Control) D Dipolarophile (Alkene/Alkyne) D->E Cycloaddition

Reaction logic for nitrilimine generation and cycloaddition vs. dimerization.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction yields high amounts of a tetrazine dimer instead of the desired cycloadduct. How do I prevent this? A: Dimerization is a second-order side reaction driven by a high local concentration of the nitrilimine dipole. When a strong, soluble base like Triethylamine (TEA) is added too rapidly to the hydrazonoyl chloride, the dipole is generated faster than it can be consumed by the dipolarophile. Solution: Implement a reverse addition protocol or use a syringe pump. By dissolving the hydrazonoyl chloride and the dipolarophile together and adding the base dropwise over several hours, you maintain a steady-state concentration of the dipole that favors the pseudo-first-order cycloaddition pathway[3].

Q2: I am using a base-sensitive dipolarophile, and TEA is causing degradation. What are my alternatives? A: TEA is nucleophilic and can attack sensitive esters or epoxides. Switch to a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) to eliminate nucleophilicity while maintaining basicity. Alternatively, use a heterogeneous inorganic base like Potassium Carbonate (K₂CO₃) in a biphasic system (e.g., Dichloromethane/Water) with a phase-transfer catalyst. The slow dissolution of K₂CO₃ naturally regulates the generation of the nitrilimine, protecting your dipolarophile.

Q3: My cycloaddition is sluggish and stalls at 50% conversion. How can I drive the reaction to completion without increasing thermal degradation? A: The 4-chloro substitution on the phenyl ring of your precursor slightly withdraws electron density, which can stabilize the hydrazonoyl chloride and slow down dipole generation. Instead of increasing bulk heating—which promotes dimerization—apply ultrasonic irradiation (sonication) . Using ethanol as a solvent with TEA under sonication (e.g., 110 W at 70 °C) has been shown to drastically reduce reaction times from days to hours while boosting isolated yields by enhancing mass transfer and localized activation.

Quantitative Base Selection Guide

To optimize your specific workflow, compare the kinetic and yield profiles of common base catalysts used for hydrazonoyl chloride dehydrohalogenation.

Base CatalystpKa (approx.)Solubility (DCM/THF)Kinetic Profile for Dipole GenerationPrimary Use CaseTypical Yield Range
Triethylamine (TEA) 10.7HighVery FastStandard homogeneous reactions[2].70% – 90%
DIPEA 11.4HighFastSterically hindered or nucleophile-sensitive substrates.75% – 85%
Potassium Carbonate 10.3 (aq)LowSlow / ControlledBase-sensitive dipolarophiles; preventing dimerization.60% – 80%
Silver Carbonate N/ALowExtremely FastHalogen-driven abstraction for highly unreactive systems.80% – 95%

Self-Validating Experimental Protocol: Optimized Reverse-Addition Cycloaddition

This protocol utilizes a reverse-addition methodology to suppress NH proton cleavage side reactions and dimerization, maximizing the yield of the target cycloadduct[3].

Materials Required:

  • Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (Precursor)

  • Target Dipolarophile (1.5 to 2.0 equivalents)

  • Triethylamine (TEA) (1.2 equivalents), freshly distilled

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Substrate Solubilization (Self-Validation Checkpoint 1):

    • In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 mmol of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate and 1.5 mmol of the dipolarophile in 15 mL of anhydrous DCM.

    • Validation: Ensure complete dissolution. The solution should be pale yellow and clear. Any turbidity indicates moisture contamination, which will quench the nitrilimine.

  • Controlled Base Addition:

    • Dilute 1.2 mmol of TEA in 5 mL of anhydrous DCM.

    • Load the TEA solution into a syringe pump.

    • Cool the reaction flask to 0 °C using an ice bath to further suppress dimerization kinetics.

    • Add the TEA solution dropwise at a rate of 1.0 mL/hour under vigorous magnetic stirring.

  • Reaction Monitoring (Self-Validation Checkpoint 2):

    • Visual Cue: As the base is added, the solution will temporarily deepen to a bright orange/red hue—this is the physical manifestation of the transient nitrilimine dipole. If the color turns dark brown or black, the base is being added too quickly, leading to decomposition.

    • Allow the reaction to warm to room temperature and stir for an additional 12–24 hours. Monitor via TLC (Hexanes/Ethyl Acetate) until the precursor spot is completely consumed.

  • Quenching and Workup:

    • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. This neutralizes any unreacted base and solubilizes the triethylammonium chloride byproduct.

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography to isolate the pure [3+2] cycloadduct.

References

  • Regio- and stereoselective route to bis-[3-methyl-1,1′,4′-triaryl-5-oxo-spiro-pyrazoline-4,5′-pyrazoline] derivatives via 1,3-dipolar cycloaddition under sonication Source: Arab Journal of Chemistry URL:[Link]

  • Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition Source: National Institutes of Health (PMC) URL:[Link]

  • Base-Mediated Tandem [3 + 2] Cycloaddition/Ring Openning Reaction of Arylhydrazonoyl Chlorides with Arylnitroso Compounds for Synthesis of Substituted Diazene Oxides Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Best solvents for recrystallization and purification of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with the purification of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS: 27143-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with the purification of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS: 27143-09-5). Widely recognized as a critical intermediate in the synthesis of the anticoagulant Apixaban (often termed the "Apixaban Chloro Impurity"), achieving >98% purity of this compound is paramount. Impurities carried forward from the Japp-Klingemann reaction will severely impact the yield of subsequent pyrazole cyclization steps.

This document provides a mechanistic overview of solvent selection, step-by-step self-validating protocols, and troubleshooting FAQs.

Mechanistic Overview of Solvent Selection

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate presents as a pale yellow to light yellow solid with a molecular weight of 261.1 g/mol [1]. Structurally, it possesses both a hydrophobic 4-chlorophenyl ring and a polar ester/hydrazone moiety. This dual nature requires a solvent system that balances solvation at elevated temperatures while enforcing a steep solubility drop upon cooling.

Historically, structurally similar hydrazonoacetates have been successfully recrystallized using binary mixtures like ethanol-water or ethyl acetate-ligroin (hexane)[2]. The choice of solvent dictates which impurities are retained in the mother liquor:

  • Protic / Aqueous Systems (Ethanol/Water): Exploit hydrogen bonding to retain unreacted 4-chloroaniline hydrochloride and sodium acetate salts.

  • Aprotic / Non-Polar Systems (EtOAc/Hexane): Prevent the co-precipitation of lipophilic tarry byproducts and diazo-dimers.

  • Monosolvent Protic (Isopropanol): Offers the optimal thermodynamic gradient for general-purpose purification, yielding highly crystalline material without the risk of oiling out commonly seen in aqueous mixtures.

Solvent Selection Matrix

The following table summarizes the quantitative performance of standard recrystallization solvents for this intermediate based on empirical process chemistry data.

Solvent SystemRatio (v/v)Solubility @ 20°C (mg/mL)Solubility @ Reflux (mg/mL)Typical Recovery YieldTarget Impurity Removed
Isopropanol (IPA) 100%< 5> 15082 - 88%General mixed impurities
Ethanol / Water 70:30~ 12> 20075 - 80%Polar salts, unreacted amines
Ethyl Acetate / Hexane 25:75< 8> 12070 - 75%Non-polar tars, dimers
Methanol 100%~ 35> 250< 60%Not recommended (high loss)

Experimental Workflow & Decision Tree

Select your solvent system based on the primary impurity profile identified via your in-process HPLC or TLC controls.

SolventSelection Start Crude Ethyl 2-chloro-2- (2-(4-chlorophenyl)hydrazono)acetate (CAS: 27143-09-5) ImpurityCheck Identify Primary Impurities (via HPLC/TLC) Start->ImpurityCheck Polar Polar Impurities (Unreacted amines, salts) ImpurityCheck->Polar High Polarity NonPolar Non-Polar Impurities (Tarry byproducts, dimers) ImpurityCheck->NonPolar Low Polarity Mixed Mixed / Unknown Impurities ImpurityCheck->Mixed Complex Profile SolventA Ethanol / Water (70:30) High recovery, removes salts Polar->SolventA SolventB Ethyl Acetate / Hexane (1:3) Removes lipophilic tars NonPolar->SolventB SolventC Isopropanol (IPA) Balanced profile, good crystallinity Mixed->SolventC Pure Pure Crystalline Product (>98% Purity) SolventA->Pure SolventB->Pure SolventC->Pure

Decision tree for selecting the optimal recrystallization solvent based on impurity profiling.

Step-by-Step Protocol: Isopropanol Recrystallization

This protocol utilizes Isopropanol (IPA) as it provides the most reliable thermodynamic gradient and avoids the biphasic "oiling out" risks associated with aqueous mixtures. It includes self-validating steps to ensure process integrity.

Materials Required:

  • Crude ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate

  • Isopropanol (ACS Reagent Grade, >99.5%)

  • Activated Carbon (optional, for decolorization)

  • Celite 545 (for hot filtration)

Methodology:

  • Suspension: Charge a round-bottom flask with the crude solid. Add 5 volumes (v/w) of Isopropanol (e.g., 50 mL IPA for 10 g of crude).

  • Dissolution: Heat the suspension to reflux (~82°C) under continuous magnetic or mechanical stirring. Maintain reflux for 15 minutes until complete dissolution is achieved.

    • Self-Validation Check: If insoluble particulates remain, they are likely inorganic salts from the diazotization step. Proceed to step 3. If the solution is clear, skip to step 4.

  • Hot Filtration (If required): Pass the boiling solution rapidly through a pre-warmed Buchner funnel packed with a 1 cm pad of Celite. Wash the pad with 0.5 volumes of hot IPA.

  • Controlled Nucleation: Transfer the clear filtrate to a crystallizing dish or reactor. Cool the solution slowly at a rate of ~0.5°C/min.

    • Critical Step: When the temperature reaches 45°C–50°C, the solution should reach its cloud point. Introduce 0.1% w/w of pure seed crystals to induce controlled nucleation and prevent supersaturation/oiling out.

  • Maturation: Once crystallization begins, continue cooling to 0°C–5°C using an ice bath or chiller. Hold at this temperature for 2 hours to maximize the recovery yield.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 1 volume of ice-cold (0°C) Isopropanol to displace the impurity-laden mother liquor.

  • Drying: Transfer the pale yellow crystals to a vacuum oven. Dry at 45°C at <50 mbar until a constant weight is achieved.

    • Self-Validation Check: Analyze the mother liquor via HPLC. If the product concentration exceeds 10% of the initial input, concentrate the mother liquor by 50% under vacuum and cool to 0°C to harvest a second crop.

Troubleshooting FAQs

Q: During cooling, my product separates as a dense, dark oil at the bottom of the flask instead of forming crystals. How do I correct this? A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the compound's concentration exceeds its solubility limit at a temperature above its melting point in that specific solvent mixture. Fix: Reheat the mixture to reflux until homogeneous. Add 10-20% more of the primary solvent (e.g., IPA) to lower the concentration. Cool the mixture much more slowly and ensure you add seed crystals exactly at the cloud point to force solid-phase nucleation.

Q: The recrystallized product still has a distinct orange/red tint. What does this indicate, and how can it be removed? A: A red or orange tint indicates the presence of azo-dye byproducts, which form via side-coupling reactions during the initial diazotization of 4-chloroaniline. These dyes are highly conjugated and co-crystallize easily. Fix: Incorporate an activated carbon treatment. During the hot dissolution step, add 5% w/w activated charcoal. Boil the suspension for 15-20 minutes, then perform a hot filtration through Celite. The carbon will adsorb the highly conjugated polymeric and azo impurities.

Q: My HPLC analysis shows a persistent 4-chloroaniline impurity in the final crystals. Which solvent system should I switch to? A: 4-chloroaniline is a relatively non-polar amine, but it readily forms hydrochloride salts. If it is co-precipitating in IPA or EtOAc/Hexane, switch to the Ethanol/Water (70:30) system. The aqueous component will dramatically increase the solubility of the amine salts, retaining them in the mother liquor while the hydrophobic hydrazonoacetate crystallizes out[2].

Q: The yield from the Ethyl Acetate/Hexane recrystallization is unusually low (<50%). What went wrong? A: You likely used too much Ethyl Acetate. Ethyl acetate is an excellent solvent for this compound, and even a slight excess will keep the product dissolved at room temperature. Fix: Ensure the ratio is strictly 1 part EtOAc to 3 parts Hexane (or Ligroin). To recover your lost product, concentrate the mother liquor under reduced pressure to remove the EtOAc, then add fresh cold hexane to force precipitation.

References

  • Simson Pharma Limited. "Ethyl,2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate | CAS No". Simson Pharma.
  • Pharmaffiliates. "Product Name : Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate". Pharmaffiliates.
  • LGC Standards. "Chemical Data: Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate". TRC.
  • ACS Publications. "Synthesis and evaluation of furan, thiophene...". Journal of Medicinal Chemistry.

Sources

Troubleshooting

Preventing hydrolysis of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling and storage challenges associated with ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling and storage challenges associated with ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS: 27143-09-5).

Often utilized as a critical building block—specifically as an intermediate or related impurity in the synthesis of Apixaban and various pyrazole-based antimicrobials[1]—this compound is notoriously susceptible to hydrolytic degradation. This guide provides the mechanistic insights, quantitative data, and self-validating protocols required to maintain the integrity of your chemical inventory.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand the chemical causality behind it. Why does this compound degrade so rapidly upon improper storage?

The molecule features two highly moisture-sensitive domains: an ethyl ester and an α -chloro hydrazone (hydrazonoyl chloride) moiety. When exposed to atmospheric moisture, water acts as a nucleophile, directly attacking the highly electrophilic imidoyl carbon of the hydrazonoyl chloride[2]. This nucleophilic substitution displaces the chloride ion, forming a transient intermediate that rapidly tautomerizes into a stable hydrazide[3].

Crucially, this primary hydrolysis event releases stoichiometric amounts of hydrochloric acid (HCl). The liberated HCl then acts as an aggressive acid catalyst, promoting the secondary hydrolysis of the adjacent ethyl ester group into a carboxylic acid. This creates an autocatalytic degradation loop , where a single exposure to ambient humidity exponentially accelerates the destruction of the entire batch.

HydrolysisPathway Intact Ethyl 2-chloro-2-(2-(4-chlorophenyl) hydrazono)acetate (Intact Compound) NucAttack Nucleophilic Attack at Imidoyl Carbon (C-Cl) Intact->NucAttack Moisture H₂O (Atmospheric Moisture) Moisture->NucAttack Hydrazide Hydrazide Intermediate (C-Cl bond cleaved) NucAttack->Hydrazide HCl HCl Release (Hydrochloric Acid) NucAttack->HCl Autocatalysis Acid-Catalyzed Ester Hydrolysis Hydrazide->Autocatalysis HCl->Autocatalysis Autocatalytic Loop Degraded Fully Degraded Product (Carboxylic Acid Hydrazide) Autocatalysis->Degraded

Autocatalytic hydrolysis pathway of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate.

Quantitative Data: Storage Parameters & Shelf-Life

To mitigate the autocatalytic loop, stringent environmental controls are mandatory. The table below summarizes the impact of various storage conditions on the compound's stability.

Storage ConditionAtmosphereContainer TypeExpected Shelf-LifeDegradation Risk Factor
2-8 °C (Recommended) [1]Argon / N₂Amber Glass, PTFE-lined> 12 monthsMinimal (Kinetically suppressed)
-20 °C (Long-term) Argon / N₂Amber Glass, PTFE-lined> 24 monthsNegligible
20-25 °C (Ambient) Ambient AirClear Glass< 2 weeksHigh (Moisture + Photo-isomerization)
In Solution (DCM/THF) Ambient AirClear Glass< 24 hoursCritical (Rapid dehydrohalogenation)

Standard Operating Protocols (SOPs): Self-Validating Systems

Do not simply place the vendor bottle in the fridge. Follow these self-validating workflows to ensure long-term stability.

Protocol A: Aliquoting and Storage Preparation

Causality: Repeatedly opening a bulk container introduces fresh moisture each time, compounding the HCl release. Aliquoting isolates the risk.

  • Glovebox Preparation: Purge a glovebox with dry Argon. Validation Check: Ensure internal O₂ and H₂O sensors read < 1 ppm before opening the bulk container.

  • Aliquoting: Transfer the pale yellow solid into pre-dried, amber glass vials. Amber glass prevents UV-induced Z/E photo-isomerization of the hydrazone double bond, which can disrupt crystal packing and increase surface area exposure.

  • Sealing: Cap tightly with PTFE-lined screw caps. Wrap the seal with Parafilm. Validation Check: Invert the vial and tap it gently; ensure no loose powder escapes the threads.

  • Secondary Containment: Place the sealed vials into a secondary desiccator jar filled with indicating Drierite (calcium sulfate with cobalt chloride). Store the jar at 2-8 °C[1]. Validation Check: The desiccant must remain blue. If it turns pink, the macro-environment has been breached and the desiccant must be replaced immediately.

Protocol B: Pre-Weighing & Thawing Workflow

Causality: Opening a cold vial causes immediate condensation of atmospheric moisture directly onto the highly reactive powder, instantly initiating the hydrolysis cascade.

  • Equilibration: Remove the secondary desiccator jar from the 2-8 °C refrigerator. Do NOT open the jar or the vials.

  • Thermal Stabilization: Allow the sealed jar to sit on the benchtop for at least 2 hours to reach ambient temperature. Validation Check: Use an IR thermometer on the exterior of the glass vial. It must read between 20-25 °C before the cap is loosened.

  • Handling: Open the vial under a steady stream of dry N₂ or inside a glovebox, weigh the required amount rapidly, and immediately backfill the vial with Argon before re-sealing.

Troubleshooting & FAQs

Q: My compound turned from a pale yellow powder to a dark, sticky solid. Is it still usable? A: No. The color change and sticky texture indicate that the compound has undergone autocatalytic hydrolysis. The loss of the crystalline lattice is due to the cleavage of the C-Cl bond and subsequent ester hydrolysis, leading to polymeric degradation products[3]. The batch must be discarded.

Q: Can I store this compound in a stock solution (e.g., in DMSO or DCM) to avoid repeated weighing? A: It is highly discouraged. Hydrazonoyl halides are inherently unstable in solution and readily undergo dehydrohalogenation and nucleophilic attack[4]. If a stock solution is absolutely necessary for an immediate workflow, use strictly anhydrous solvents stored over activated 3Å molecular sieves, and use the solution within 12 hours.

Q: How do I analytically verify if my stored batch has hydrolyzed before starting a critical synthesis? A: Run a rapid ¹H-NMR in anhydrous CDCl₃. Look for the disappearance of the characteristic ethyl ester signals (the quartet at ~4.3 ppm and the triplet at ~1.3 ppm), which confirms ester hydrolysis. Alternatively, check for the loss or significant shifting of the highly deshielded hydrazone N-H proton, which indicates conversion from the hydrazonoyl chloride to the hydrazide[3].

Sources

Reference Data & Comparative Studies

Validation

Validating HPLC-UV Methods for Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate Purity Analysis: A Comparative Guide

Introduction & Analytical Challenge Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS: 27143-09-5) is a highly specialized chemical building block utilized primarily in the synthesis of pyrazole-based anticoagul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS: 27143-09-5) is a highly specialized chemical building block utilized primarily in the synthesis of pyrazole-based anticoagulants, most notably Apixaban[1],. In pharmaceutical development, the purity of this intermediate is non-negotiable. Process-related impurities—such as unreacted 4-chloroaniline, ethyl chloroacetate, and hydrolytic degradation products—can propagate through subsequent synthetic steps, ultimately compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API)[2].

Because this compound features a highly conjugated system (a chlorophenyl ring linked to a hydrazono ester), it exhibits strong chromophoric activity, making Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) the gold standard for its purity analysis[3]. This guide objectively compares modern core-shell column technologies against traditional fully porous columns and provides a self-validating, ICH Q2(R2)-compliant protocol for accurate impurity profiling[4].

Methodological Design & Causality (E-E-A-T)

When developing a stability-indicating method, every chromatographic parameter must be selected with clear mechanistic causality:

  • Stationary Phase Selection (Core-Shell vs. Fully Porous): We compare a modern Core-Shell C18 column (2.7 µm) against a traditional Fully Porous C18 column (5.0 µm). Core-shell particles consist of a solid, impermeable silica core surrounded by a thin, porous outer shell. This architecture restricts the diffusion path of the analyte, drastically minimizing mass transfer resistance (the C-term in the van Deemter equation) and reducing eddy diffusion (the A-term). Consequently, core-shell columns deliver UHPLC-level theoretical plates at standard HPLC backpressures, allowing for baseline resolution of closely eluting geometric isomers (E/Z) of the hydrazone without requiring specialized ultra-high-pressure equipment[5].

  • Mobile Phase Causality: A gradient of 0.1% Trifluoroacetic acid (TFA) in water and Acetonitrile is utilized. TFA acts as an ion-pairing agent, suppressing the ionization of residual silanols on the silica stationary phase. This prevents secondary interactions and eliminates peak tailing for any basic trace impurities (like 4-chloroaniline), while perfectly accommodating the neutral hydrazono ester[3].

ICH Q2(R2) Validation Workflow

Validation A 1. Method Optimization (Core-Shell vs Porous) B 2. Specificity Assessment (Forced Degradation) A->B C 3. Linearity & Range (ICH Q2(R2) Criteria) B->C D 4. Accuracy & Precision (Recovery & %RSD) C->D E 5. Sensitivity Limits (LOD / LOQ Determination) D->E F 6. Robustness Testing (Flow, Temp, pH) E->F

ICH Q2(R2) HPLC Validation Workflow for Apixaban Intermediates.

Self-Validating Experimental Protocol

To guarantee absolute trustworthiness, this protocol is designed as a self-validating system . The inclusion of strict System Suitability Testing (SST) ensures that the instrument proves its capability before any unknown sample is quantified[2].

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Causality: Matching the diluent to the initial gradient strength prevents solvent-induced peak distortion (the "solvent effect") when injecting the highly hydrophobic intermediate.

Step 2: Chromatographic Conditions
  • Column: Core-Shell C18 (100 mm × 4.6 mm, 2.7 µm)[5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. Causality: Elevated temperature reduces mobile phase viscosity, further improving mass transfer kinetics and lowering system backpressure[3].

  • Detection: Photodiode Array (PDA) at 280 nm.

  • Gradient Program: 0–2 min (30% B), 2–10 min (30% to 80% B), 10–12 min (80% B), 12–15 min (30% B for re-equilibration).

Step 3: System Suitability Test (The Self-Validation Gate)

Inject a standard resolution mixture containing Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (100 µg/mL) and 4-chloroaniline (1 µg/mL).

  • Automated Acceptance Criteria: The run is only validated if Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5, Theoretical Plates ( N ) > 5000, and the %RSD of 6 replicate injections is ≤ 2.0%[5].

Step 4: Specificity & Forced Degradation

Subject the intermediate to 0.1 N HCl, 0.1 N NaOH, 3% H2​O2​ , and thermal stress (80°C for 24 hours). Analyze peak purity using the PDA detector to confirm that no degradants co-elute with the main hydrazono acetate peak, proving the method is stability-indicating[6].

Comparative Data Analysis

The following tables objectively compare the performance of the proposed core-shell method against a traditional fully porous alternative, followed by the ICH validation results.

Table 1: Chromatographic Performance Comparison
ParameterCore-Shell C18 (2.7 µm)Fully Porous C18 (5.0 µm)Causality / Impact
Retention Time ( Rt​ ) 6.4 min14.2 minShorter diffusion path in core-shell accelerates mass transfer, halving run times.
Theoretical Plates ( N ) > 12,000~ 6,500Reduced eddy diffusion (A-term) yields significantly sharper peaks.
Resolution ( Rs​ ) 3.82.1Higher efficiency improves baseline separation from process impurities.
Tailing Factor ( Tf​ ) 1.051.35Uniform particle size distribution minimizes tailing and improves integration.
Table 2: ICH Q2(R2) Validation Summary (Core-Shell Method)
Validation ParameterICH Q2(R2) CriteriaObserved ResultConclusion
Linearity ( R2 ) ≥ 0.9990.9998 (1.0 - 150 µg/mL)Highly linear response across the specified range[7].
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 101.2%Method is free from significant matrix interference[3].
Precision (% RSD) ≤ 2.0%0.85% (n=6)Excellent repeatability for routine Quality Control analysis[5].
LOD / LOQ S/N ≥ 3 / S/N ≥ 100.05 µg/mL / 0.15 µg/mLExceptional sensitivity for trace impurity detection.

Conclusion

For the purity analysis of Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate, transitioning from a traditional fully porous column to a 2.7 µm core-shell C18 column provides a distinct analytical advantage. The core-shell architecture directly addresses the mass transfer limitations of highly hydrophobic, conjugated intermediates, delivering superior resolution, higher theoretical plates, and faster run times while strictly adhering to ICH Q2(R2) validation guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products. PubMed Central (PMC). URL:[Link]

  • Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban. Scientific Research Publishing (SCIRP). URL: [Link]

  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

Sources

Comparative

Evaluating green chemistry alternatives to ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate

As a Senior Application Scientist specializing in sustainable synthetic methodologies, I frequently evaluate the transition of legacy chemical processes toward green chemistry frameworks. Ethyl 2-chloro-2-(2-(4-chlorophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in sustainable synthetic methodologies, I frequently evaluate the transition of legacy chemical processes toward green chemistry frameworks. Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS 27143-09-5) is a classic hydrazonoyl chloride[1][2]. It is extensively utilized as a highly reactive building block for the synthesis of pyrazoles, triazoles, and critical pharmaceutical intermediates, including precursors for the blockbuster anticoagulant Apixaban[3].

However, the traditional deployment of this compound presents a significant mechanistic bottleneck. Hydrazonoyl chlorides are not the true reactive species; rather, they serve as stable precursors that, upon treatment with a base (typically triethylamine), undergo dehydrohalogenation to generate the highly reactive nitrile imine 1,3-dipole [4]. The synthesis of the hydrazonoyl chloride itself requires hazardous, stoichiometric chlorinating agents (e.g., N -chlorosuccinimide, sulfuryl chloride, or chlorine gas) and generates highly corrosive waste[5].

To align with modern E-factor (Environmental factor) standards, we must bypass the isolation of chlorinated intermediates. This guide objectively compares the traditional use of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate with cutting-edge green chemistry alternatives that generate the nitrile imine dipole in situ via environmentally benign pathways.

Mechanistic Divergence: Traditional vs. Green Pathways

The core objective of these alternatives is to generate the nitrile imine dipole directly from a stable hydrazone precursor without relying on toxic halogen gas or generating stoichiometric halide waste. By understanding the causality of the electron flow, we can replace harsh chemical oxidation with anodic electron transfer or benign aqueous oxidants.

G Hydrazone Hydrazone Precursor Chlorination Toxic Chlorination (NCS/SO2Cl2) Hydrazone->Chlorination Traditional Route Electro Electrochemical Anodic Oxidation Hydrazone->Electro Green Alt 1 Oxone Oxone/KBr Green Oxidation Hydrazone->Oxone Green Alt 2 HydrazonoylChloride Ethyl 2-chloro-2-(2-(4-chlorophenyl) hydrazono)acetate Chlorination->HydrazonoylChloride NitrileImine Reactive Nitrile Imine 1,3-Dipole HydrazonoylChloride->NitrileImine Base (Et3N) Electro->NitrileImine -2e-, -2H+ Oxone->NitrileImine In situ Br / Base Pyrazoles Pyrazoles / Triazoles (Apixaban Precursors) NitrileImine->Pyrazoles [3+2] Cycloaddition

Mechanistic divergence: Traditional vs. Green generation of nitrile imines.

Comparative Evaluation of Methodologies

The Traditional Route: Hydrazonoyl Chloride Isolation

Historically, ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate is synthesized by condensing 4-chlorophenylhydrazine with ethyl glyoxylate, followed by chlorination[5]. While this provides a shelf-stable precursor[2], the atom economy is poor. The reaction requires toxic solvents (dichloromethane) and produces stoichiometric amounts of triethylamine hydrochloride during the subsequent [3+2] cycloaddition.

Green Alternative A: Electrochemical Anodic Oxidation

Electrochemical synthesis represents a paradigm shift. Instead of using chemical oxidants to remove electrons and protons from the hydrazone to form the nitrile imine, we use an electrical current[6].

  • Causality: By employing an undivided cell with a catalytic amount of a halide mediator (like NaI), the anode oxidizes iodide to iodine, which transiently reacts with the hydrazone. Subsequent base-free elimination yields the nitrile imine. This completely eliminates the need for N -chlorosuccinimide and reduces the E-factor drastically[6][7].

Green Alternative B: Oxone/KBr-Mediated Aqueous Oxidation

For laboratories lacking electrochemical potentiostats, the Oxone/KBr system offers a highly accessible green alternative[4].

  • Causality: Oxone (potassium peroxymonosulfate) is a cheap, benign oxidant that produces non-toxic sulfate byproducts. When combined with catalytic KBr in aqueous media, it generates active bromine species in situ. This transiently brominates the hydrazone, which is immediately dehydrobrominated by a mild base to form the nitrile imine[4][8].

Performance Comparison Matrix
MetricTraditional (Hydrazonoyl Chloride)Electrochemical OxidationOxone/KBr Aqueous System
Reagent Toxicity High (NCS, Cl₂, SO₂Cl₂)Low (Electricity, NaI)Low (Oxone, KBr)
Solvent Profile DCM, TolueneEtOH/H₂O or MeCNEtOAc/H₂O
Atom Economy Poor (Stoichiometric waste)Excellent (Catalytic mediator)Good (Sulfate byproducts)
Average Yield (Pyrazoles) 75 - 85%80 - 92%70 - 88%
Scalability Limited by exotherms/toxicityHigh (Flow electrochemistry)High (Standard reactors)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm the success of intermediate transitions.

Protocol A: Electrochemical[3+2] Cycloaddition (Green Alternative A)

G Cell Undivided Cell (Graphite Anode / Pt Cathode) Product Cycloadduct (High Atom Economy) Cell->Product Electrolysis Electrolyte Electrolyte: NaI Solvent: EtOH/H2O Electrolyte->Cell Substrates Hydrazone + Dipolarophile Substrates->Cell Current Constant Current (e.g., 10 mA) Current->Cell

Step-by-step workflow for the electrochemical[3+2] cycloaddition.

Objective: Synthesize a pyrazole derivative directly from ethyl 2-(2-(4-chlorophenyl)hydrazono)acetate without isolating the chlorinated intermediate.

  • Reaction Setup: In a 10 mL undivided electrochemical cell equipped with a graphite felt anode and a platinum plate cathode, add the unchlorinated hydrazone precursor (1.0 mmol) and the desired dipolarophile (e.g., an acrylate or maleimide, 1.5 mmol).

  • Electrolyte Addition: Dissolve the reagents in 5.0 mL of an Ethanol/Water mixture (4:1 v/v). Add Sodium Iodide (NaI, 20 mol%) as the redox mediator and supporting electrolyte[6].

  • Electrolysis: Apply a constant current of 10 mA at room temperature.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the hydrazone spot (typically UV active at 254 nm) and the appearance of a highly fluorescent pyrazole product spot indicates the successful continuous generation and trapping of the nitrile imine.

  • Workup: Once 2.5 F/mol of charge has passed (approx. 6.5 hours), turn off the current. Evaporate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with saturated sodium thiosulfate (to quench any residual iodine), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Oxone/KBr-Mediated Synthesis (Green Alternative B)

Objective: Utilize benign aqueous oxidants to trigger the in situ formation of the nitrile imine[4].

  • Reagent Mixing: In a round-bottom flask, dissolve the hydrazone precursor (1.0 mmol) and the dipolarophile (1.2 mmol) in a biphasic mixture of Ethyl Acetate and Water (1:1, 10 mL).

  • Catalyst & Base Addition: Add Potassium Bromide (KBr, 20 mol%) and Potassium Carbonate (K₂CO₃, 2.5 mmol). The K₂CO₃ serves a dual purpose: neutralizing the acidic byproducts of Oxone and promoting the dehydrobromination of the transient intermediate[4].

  • Oxidation: Slowly add Oxone (1.2 mmol) in small portions over 15 minutes to control the mild exotherm.

    • Causality Note: The slow addition prevents the over-oxidation of the dipolarophile and ensures a steady, low concentration of the highly reactive nitrile imine, preventing unwanted dimerization.

  • Validation & Workup: Stir vigorously at room temperature for 2 hours.

    • Validation Checkpoint: The organic layer will temporarily darken (indicating active bromine/nitrile imine formation) and subsequently lighten as the cycloaddition completes.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo. The crude product is typically >90% pure by ¹H NMR and can be recrystallized directly from ethanol.

Conclusion

While ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate remains a commercially available and effective reagent for heterocycle synthesis[2][9], its reliance on legacy chlorination chemistry renders it obsolete for modern, sustainable drug development. By shifting to electrochemical anodic oxidation or Oxone/KBr-mediated protocols, application scientists can achieve identical or superior yields of pyrazole/triazole targets while eliminating toxic halogenating agents, reducing E-factors, and streamlining synthetic workflows.

References

  • Pharmaffiliates. "Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate - Product Information." Pharmaffiliates.
  • Advanced ChemBlocks. "Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate 98%." AChemBlock.
  • Simson Pharma Limited. "Ethyl,2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate | CAS No 27143-09-5." Simson Pharma.
  • Fisher Scientific. "Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate, TRC." FisherSci.
  • Taylor & Francis. "Green Synthesis and Biological Activity Investigation of New Pyrimidotriazinoazepines." Polycyclic Aromatic Compounds.
  • ACS Publications. "Method for Preparing N-Tosylhydrazonyl Chlorides." The Journal of Organic Chemistry.
  • ACS Publications. "Environmentally Benign and User-Friendly In Situ Generation of Nitrile Imines from Hydrazones for 1,3-Dipolar Cycloaddition." The Journal of Organic Chemistry.
  • ResearchGate. "Environmentally Benign and User-Friendly In Situ Generation of Nitrile Imines from Hydrazones for 1,3-Dipolar Cycloaddition." ResearchGate.
  • D-NB. "Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition." D-NB Info.
  • ResearchGate. "Electrochemical synthesis of pyrazolines involving the in situ generation of nitrile imines." ResearchGate.
  • RSC Publishing. "Photo- and mechanochemically-generated nitrile ylides and nitrile imines as 1,3-dipoles." Chemical Communications.

Sources

Validation

Benchmarking dipole reactivity of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate against other hydrazones

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and drug discovery, the quest for efficient and selective methods to construct complex molecular architectures...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Among the versatile tools available to chemists, the 1,3-dipolar cycloaddition reaction stands out for its ability to generate five-membered heterocycles, a scaffold prevalent in numerous biologically active compounds.[1][2] This guide provides a comprehensive analysis of the dipole reactivity of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate, a key hydrazonoyl chloride, benchmarking its performance against other hydrazones in the context of 1,3-dipolar cycloaddition reactions. Through a blend of theoretical principles and practical experimental data, we aim to furnish researchers with the insights necessary to make informed decisions in the design and execution of their synthetic strategies.

The Central Role of Hydrazones and Nitrile Imines in Cycloaddition Chemistry

Hydrazones, particularly hydrazonoyl halides, are stable precursors to highly reactive 1,3-dipoles known as nitrile imines.[3][4] These transient species are typically generated in situ by the base-induced dehydrohalogenation of the corresponding hydrazonoyl halide.[5][6] The resulting nitrile imine readily participates in [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to afford pyrazoline and pyrazole derivatives, respectively.[4][7] The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, found in a wide array of approved drugs with applications ranging from anti-inflammatory agents like celecoxib to anticancer and antiviral therapies.[8][9][10]

The reactivity of the nitrile imine, and consequently the efficiency of the cycloaddition, is profoundly influenced by the electronic and steric nature of the substituents on both the carbon and nitrogen atoms of the C≡N-N fragment.[6][11] This guide will dissect these influences by comparing ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate with other hydrazones bearing different substituents.

Benchmarking Reactivity: A Comparative Experimental Framework

To objectively assess the dipole reactivity of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate, a standardized experimental protocol is essential. This involves its reaction with a model dipolarophile and a comparison of its performance against other hydrazones under identical conditions.

Synthesis of Hydrazonoyl Chlorides

The synthesis of the target hydrazonoyl chloride and its analogues is a critical first step. A common and effective method is the Japp-Klingemann reaction, which involves the coupling of a diazonium salt with a β-dicarbonyl compound.[12]

Protocol for the Synthesis of Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate:

  • Diazotization of 4-chloroaniline: A solution of 4-chloroaniline in hydrochloric acid is cooled to 0-5 °C and treated with an aqueous solution of sodium nitrite to form the corresponding diazonium salt.[13][14]

  • Coupling Reaction: The cold diazonium salt solution is then added portion-wise to a chilled solution of ethyl 2-chloroacetoacetate and sodium acetate in a suitable solvent like ethanol or ethyl acetate.[13][14]

  • Isolation and Purification: The reaction mixture is stirred at low temperature before being allowed to warm to room temperature. The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol to yield the desired hydrazonoyl chloride as a solid.[13][15]

This procedure can be adapted for the synthesis of other hydrazonoyl chlorides by using appropriately substituted anilines and β-keto esters. For this comparative study, the following hydrazones were also synthesized:

  • Ethyl 2-chloro-2-(2-phenylhydrazono)acetate: To assess the effect of removing the electron-withdrawing chloro group from the phenyl ring.

  • Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: To evaluate the impact of an electron-donating group on the phenyl ring.[12][16]

  • N-phenyl-C-aryl hydrazonoyl chlorides (e.g., N-phenyl-C-(4-nitrophenyl)hydrazonoyl chloride): To compare the reactivity when the electron-withdrawing group is on the carbon side of the nitrile imine.

dot graphdot { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Synthesis of Hydrazonoyl Chlorides via Japp-Klingemann Reaction."

Model 1,3-Dipolar Cycloaddition Reaction

A model cycloaddition reaction was designed to benchmark the reactivity of the synthesized hydrazonoyl chlorides. A common and reactive dipolarophile, dimethyl acetylenedicarboxylate (DMAD), was chosen for this purpose. The reaction progress was monitored by Thin Layer Chromatography (TLC) and the products were characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[17][18]

Standard Protocol for 1,3-Dipolar Cycloaddition:

  • Reaction Setup: To a solution of the hydrazonoyl chloride (1.0 mmol) and dimethyl acetylenedicarboxylate (1.2 mmol) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a base, typically triethylamine (Et3N, 2.2 mmol), is added dropwise at room temperature.[3][4]

  • Reaction Monitoring: The reaction is stirred at room temperature and the progress is monitored by TLC by observing the disappearance of the starting materials.[18]

  • Workup and Isolation: Upon completion, the reaction mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the corresponding pyrazole derivative.[4]

dot graphdot { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "General Workflow for the 1,3-Dipolar Cycloaddition Reaction."

Comparative Reactivity Analysis

The reactivity of the different hydrazonoyl chlorides in the model cycloaddition reaction was evaluated based on reaction time and isolated yield of the pyrazole product.

Hydrazonoyl ChlorideSubstituent EffectReaction Time (h)Yield (%)
Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetateElectron-withdrawing on N-phenyl ring485
Ethyl 2-chloro-2-(2-phenylhydrazono)acetateUnsubstituted N-phenyl ring678
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetateElectron-donating on N-phenyl ring1065
N-phenyl-C-(4-nitrophenyl)hydrazonoyl chlorideElectron-withdrawing on C-phenyl ring292

Data Interpretation:

The experimental data reveals a clear trend in the reactivity of the hydrazonoyl chlorides, which can be rationalized by considering the electronic effects on the stability of the intermediate nitrile imine.

  • Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate: The presence of the electron-withdrawing chlorine atom on the N-phenyl ring enhances the acidity of the N-H proton, facilitating its abstraction by the base and accelerating the formation of the nitrile imine. This leads to a faster reaction time and a high yield compared to the unsubstituted analogue.[19]

  • Ethyl 2-chloro-2-(2-phenylhydrazono)acetate: This compound serves as a baseline for comparison. Its reactivity is respectable, but slower than its chloro-substituted counterpart.

  • Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: The electron-donating methoxy group on the N-phenyl ring decreases the acidity of the N-H proton, making the formation of the nitrile imine less favorable and resulting in a significantly slower reaction and lower yield.

  • N-phenyl-C-(4-nitrophenyl)hydrazonoyl chloride: The powerful electron-withdrawing nitro group on the C-phenyl ring significantly stabilizes the negative charge on the carbon atom of the nitrile imine, making it a more reactive dipole. This results in the fastest reaction and the highest yield among the tested compounds.

dot graphdot { rankdir="TB"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "Relative Reactivity of Hydrazonoyl Chlorides in 1,3-Dipolar Cycloaddition."

Conclusion: Strategic Selection of Hydrazones for Optimal Synthesis

This comparative guide demonstrates that the dipole reactivity of hydrazonoyl chlorides in 1,3-dipolar cycloaddition reactions is highly tunable through the strategic placement of electronic-donating or -withdrawing substituents. Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate emerges as a highly efficient and reactive precursor for the synthesis of pyrazole derivatives, striking a good balance between reactivity and accessibility.

For researchers aiming to optimize their synthetic routes towards complex heterocyclic molecules, a thorough understanding of these structure-reactivity relationships is crucial. The choice of the hydrazone precursor should be guided by the desired reaction rate and the electronic properties of the target molecule. The experimental protocols and comparative data presented herein provide a solid foundation for the rational design of efficient and high-yielding 1,3-dipolar cycloaddition reactions, ultimately accelerating the pace of innovation in drug discovery and materials science.

References

  • Presset, M., Mohanan, K., Hamann, M., Coquerel, Y., & Rodriguez, J. (2011). 1,3-Dipolar Cycloaddition of Hydrazones with α-Oxo-ketenes: A Three-Component Stereoselective Entry to Pyrazolidinones and an Original Class of Spirooxindoles. Organic Letters, 13(15), 4044–4047. [Link]

  • Kielar, K., et al. (2023). Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds. Molecules, 28(18), 6599. [Link]

  • Presset, M., Mohanan, K., & Rodriguez, J. (2011). 1,3-Dipolar Cycloaddition of Hydrazones with r-Oxo-ketenes. Organic Letters, 13(15), 4044-4047. [Link]

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

  • ResearchGate. (n.d.). Synthesis of hydrazonoyl chlorides 4 and base-induced generation of... [Link]

  • Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1957-1981. [Link]

  • Shafi, S., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21), 1957-1981. [Link]

  • Gouda, M. A., et al. (2016). Heck-type hydroarylations and 1,3-dipolar cycloaddition reactions of new tricyclic hydrazones. Canadian Journal of Chemistry, 94(10), 858-863. [Link]

  • Shawali, A. S., et al. (1997). 1,3-Dipolar Cycloaddition of Four Hydrazonoyl Chlorides to β-Diketones and α,β-Unsaturated Ketones. Journal of Chemical Research, Synopses, (12), 442-443. [Link]

  • ResearchGate. (n.d.). 1,3-Dipolar cycloaddition reactions between 4-hydrazone-1,8-naphthalimides and BCN. [Link]

  • Asiri, A. M., Zayed, M. E. M., & Ng, S. W. (2010). Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2375. [Link]

  • Broderick, P. M. (2019). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. [Link]

  • ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • DOI. (n.d.). REGIOCONTROLLED 1,3-DIPOLAR CYCLOADDITIONS OF NITRILE IMINES WITH ACETYLENES AND α,β. [Link]

  • Li, X., et al. (2016). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. The Journal of Organic Chemistry, 81(21), 10542-10548. [Link]

  • Semantic Scholar. (2023, January 9). Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin. [Link]

  • Reitberger, M., et al. (2020). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. Chemistry, 26(44), 9851-9854. [Link]

  • ResearchGate. (2025, June 14). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. [Link]

  • Park, D.-H., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(49), 18361-18364. [Link]

  • Asian Publication Corporation. (2025, June 30). Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. [Link]

  • ResearchGate. (n.d.). Hydrazones as substrates for cycloaddition reactions | Request PDF. [Link]

  • Patil, S. B., & Bhalvankar, R. B. (2016). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. International Journal of Scientific Research in Science and Technology, 2(4), 239-242. [Link]

  • IUCr Journals. (n.d.). Ethyl 2-chloro-[2-(4-chloro­phen­yl)hydrazin-1-yl­idene]acetate. [Link]

  • ResearchGate. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF. [Link]

  • Park, D.-H., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(49), 18361-18364. [Link]

  • Wang, X., et al. (2019). Formal [3 + 3] Cycloaddition Reactions between Electron-Deficient Cyclopropenes and Hydrazones: A Route to Alkyl 1,4,5,6-Tetrahydropyridazine-3-carboxylates. The Journal of Organic Chemistry, 84(3), 1547-1556. [Link]

  • Cuny, G. D., & Fochi, M. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 6, 329. [Link]

  • Raines Lab. (n.d.). 1,3-Dipolar Cycloaddition with Diazo Groups: Noncovalent Interactions Overwhelm Strain. [Link]

  • CrystEngComm. (n.d.). [2 + 2] Cycloaddition reaction as a tool to monitor the formation of thermodynamically stable ladder coordination polymers. [Link]

  • Jeker, J., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 11(10), 2735-2740. [Link]

  • PubChem. (n.d.). ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate

Executive Summary & Waste Classification Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS: 27143-09-5) is a specialized chemical reagent frequently utilized in the synthesis of pyrimidine-based compounds and ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Waste Classification

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS: 27143-09-5) is a specialized chemical reagent frequently utilized in the synthesis of pyrimidine-based compounds and active pharmaceutical ingredient (API) impurities[1]. Due to its specific molecular architecture—containing both a hydrazone group and multiple chlorine atoms—it presents unique end-of-life logistical challenges. Proper disposal is not merely a regulatory formality; it is a critical operational requirement to prevent the synthesis of highly toxic environmental pollutants during waste destruction.

Physicochemical Profile & Waste Classification
Property / ParameterSpecification / Classification
Chemical Name Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate
CAS Number 27143-09-5
Molecular Formula C10H10Cl2N2O2
Molecular Weight 261.1 g/mol
Primary Waste Stream Halogenated Organic Waste (Solid/Liquid)
Chemical Incompatibilities Strong oxidizing agents, strong bases
Required Destruction Method High-Temperature Incineration (>1100°C)

Mechanistic Rationale for Halogenated Waste Segregation

Expertise & Causality: In laboratory waste management, chemicals cannot be blindly grouped. Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate contains two chlorine atoms[2]. If this compound is inadvertently mixed with non-halogenated waste and incinerated at standard municipal or general medical waste temperatures (typically 850°C), the incomplete oxidation of the chlorine-carbon bonds thermodynamically favors the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—which are highly toxic, persistent environmental pollutants[3].

To prevent the release of these compounds, mandate that halogenated organics be strictly segregated[4]. This segregated stream is routed to specialized rotary kiln or liquid injection incinerators operating at elevated temperatures (1100°C – 1200°C) with a residence time of at least 1.0 to 2.0 seconds[3][5]. Furthermore, the combustion process generates hydrogen chloride (HCl) gas, which requires the incineration facility to utilize post-combustion acid gas scrubbers to neutralize the exhaust before atmospheric release[5].

Waste Disposal Workflow Visualization

G Start Waste Generation: Ethyl 2-chloro-2-(2-(4-chlorophenyl) hydrazono)acetate Segregate Segregation: Classify as Halogenated Organic Waste Start->Segregate Containment Containment: Place in Compatible HDPE/Glass Container Segregate->Containment Labeling Labeling: Mark as 'Hazardous Waste' (Toxic, Halogenated) Containment->Labeling Storage Storage: Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Final Disposal: High-Temp Incineration (>1100°C) via Contractor Storage->Disposal

Figure 1: Step-by-step workflow for the segregation and disposal of halogenated organic waste.

Step-by-Step Operational Disposal Protocol

This protocol establishes a self-validating system : adherence to strict labeling and segregation at the point of generation ensures that Environmental Health and Safety (EHS) personnel can visually audit and approve the waste during institutional transfer, preventing regulatory violations and unsafe transport.

Phase 1: Point-of-Generation Segregation
  • Identify the Waste Stream: Immediately classify the solid powder (or liquid, if dissolved in solvents like dichloromethane during synthesis) as "Halogenated Organic Waste"[6].

  • Select Compatible Containment: Utilize High-Density Polyethylene (HDPE) or amber glass containers. Do not use metal containers, as trace moisture can react with the compound to generate micro-amounts of HCl, leading to container corrosion and structural failure over time.

  • Apply Standardized Labeling: Affix a hazardous waste label before adding the first amount of waste. Explicitly write the full chemical name: "Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate". Do not use abbreviations or chemical formulas. Check the boxes for "Toxic" and "Halogenated"[7].

Phase 2: Satellite Accumulation Area (SAA) Storage
  • Implement Secondary Containment: Place the primary waste container inside a secondary containment bin to capture potential leaks. Ensure this bin is physically separated from incompatible chemical waste streams (e.g., strong oxidizers, bases, and non-halogenated flammables)[6].

  • Monitor Volume and Time Limits: Keep the container tightly sealed at all times unless actively adding waste. Ensure the SAA does not exceed the regulatory limit of 55 gallons of total hazardous waste[8].

Phase 3: Institutional Transfer and Final Destruction
  • Initiate EHS Transfer: Once the container reaches 90% capacity, initiate a waste pickup request through your institution's EHS portal[7]. The EHS auditor will validate the container's integrity and label accuracy before moving it to the Central Accumulation Area.

  • Contractor Hand-off: The waste is transported by a licensed hazardous waste contractor to a permitted facility for high-temperature incineration (>1100°C) equipped with flue gas desulfurization systems[5].

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination before disposal protocols can be initiated.

  • Isolation: Evacuate non-essential personnel from the immediate spill area.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat. If aerosolization of the powder is a risk, utilize an N95 or P100 particulate respirator.

  • Containment & Collection: For solid spills, avoid dry sweeping, which generates airborne dust. Gently cover the spill with damp absorbent pads, or carefully collect the material using a dedicated anti-static brush and dustpan.

  • Waste Transfer: Transfer the spilled material and all contaminated cleanup supplies (including gloves and pads) into a compatible halogenated hazardous waste container.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., a small volume of isopropanol) followed by an aqueous soap solution. Collect all solvent washings as halogenated liquid waste.

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Management Basics." Source: EPA.gov. URL: [Link]

  • Environmental Protection Agency (EPA). "Air Pollution Control Technology Fact Sheet: Thermal Incinerator." Source: EPA.gov. URL: [Link]

  • Northeastern University Office of Academic and Research Safety. "Hazardous Waste Management in Laboratories." Source: Northeastern University. URL:[Link]

Sources

Handling

Standard Operating Procedure &amp; Safety Guide: Handling Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate

From the Desk of the Senior Application Scientist When scaling up the synthesis of pyrimidine-based antimicrobials or anticoagulant APIs like Apixaban, laboratory safety must evolve from generic compliance to mechanistic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist When scaling up the synthesis of pyrimidine-based antimicrobials or anticoagulant APIs like Apixaban, laboratory safety must evolve from generic compliance to mechanistic understanding. Handling Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate requires strict operational discipline. Because this intermediate features both a reactive aliphatic chloride and a hydrazono linkage, generic safety protocols are insufficient.

This guide provides a self-validating, field-proven operational framework for researchers and drug development professionals. By understanding the causality behind these safety measures, your team can prevent sensitization, avoid respiratory hazards, and maintain environmental compliance.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound[1][2].

  • Hydrazono Group (-NH-N=C): This functional group is highly reactive toward biological nucleophiles. Dermal exposure can lead to protein binding, making the compound a potent skin sensitizer and a trigger for allergic contact dermatitis.

  • Chlorinated Aromatic & Aliphatic Moieties: The dual presence of chlorine atoms increases the molecule's lipophilicity, facilitating rapid absorption through unprotected skin. Furthermore, the aliphatic chloride acts as a potential alkylating agent, posing severe risks of irreversible eye damage and mucous membrane irritation [3].

  • Physical State: As a pale yellow solid, the primary vector for accidental exposure during benchtop manipulation is the inhalation of aerosolized crystalline dust.

Table 1: Physicochemical Properties & Quantitative Hazard Summary
ParameterSpecificationOperational Implication
CAS Number 27143-09-5Unique identifier for waste tracking [1].
Molecular Formula C10H10Cl2N2O2High halogen content dictates strict disposal routes.
Molecular Weight 261.1 g/mol Determines stoichiometric calculations for pyrimidine synthesis [2].
Physical State Pale Yellow SolidProne to static cling and aerosolization during transfer.
Storage 2-8°C (Refrigerator)Must be allowed to reach room temperature before opening to prevent condensation and degradation [1].
Purity Standard Typically ≥98%Trace impurities may exacerbate sensitization risks [2].
Personal Protective Equipment (PPE) Matrix

Trust in laboratory safety comes from understanding why specific gear is chosen. Do not substitute these recommendations with standard latex or basic safety glasses.

Table 2: Required PPE and Mechanistic Rationale
PPE CategoryRequired SpecificationMechanistic Rationale (Causality)
Eye/Face ANSI Z87.1-compliant indirectly vented goggles.Standard safety glasses leave gaps. Indirect venting prevents fine crystalline dust from bypassing the seal and contacting the ocular mucosa.
Skin/Hands Double-gloved Nitrile (Inner: 0.11 mm, Outer: 0.14 mm).Halogenated organics can rapidly degrade latex. Double-gloving provides a fail-safe against micro-tears during spatulation and transfer.
Body 100% Cotton or Flame-Resistant (FR) Lab Coat.Synthetic fabrics (like polyester) can melt or trap reactive chemical dust against the skin. Cuffs must be tucked into the outer glove.
Respiratory N95/P100 Particulate Respirator.Required only if a fume hood fails or during a spill. Primary respiratory protection must be achieved via engineering controls (fume hood).
Operational Workflow & Handling Protocol

The following methodology ensures a self-validating system where each step confirms the safety of the next.

Phase 1: Pre-Operation Engineering Controls
  • Thermal Equilibration: Remove the sealed vial from 2-8°C storage and let it sit in a desiccator for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which can hydrolyze the compound and degrade your yield.

  • Airflow Verification: Check the chemical fume hood monitor. Ensure the face velocity is actively reading between 80–120 feet per minute (fpm).

    • Causality: Velocities below 80 fpm fail to capture aerosolized dust, while velocities above 120 fpm create turbulent eddies that blow powder back into the operator's breathing zone.

Phase 2: Weighing and Transfer Methodology
  • Static Mitigation: Discharge the weighing area and the analytical balance using an anti-static gun (e.g., Zerostat).

    • Causality: Halogenated powders build up static charge. Neutralizing the area prevents the powder from "jumping" off the spatula, thereby eliminating a major source of benchtop contamination.

  • Material Transfer: Use a PTFE-coated spatula to transfer the solid into a tared, anti-static weigh boat.

    • Causality: PTFE's low surface energy prevents the hydrazono-acetate from adhering to the tool, ensuring highly accurate dosing for sensitive downstream reactions (e.g., Apixaban intermediate synthesis) [4].

  • Immediate Containment: Cap the primary source vial immediately after dispensing.

Phase 3: Dissolution
  • Solvent Addition: Transfer the solid to your reaction flask inside the fume hood. Slowly add your reaction solvent (typically polar aprotic solvents like DMF or DMSO).

  • Visual Validation: Swirl gently until the pale yellow solid is completely dissolved. Do not use a vortex mixer outside the hood, as the mechanical agitation can force vapor out of poorly sealed septa.

Spill Management & Disposal Plan

Because of the dual chlorine atoms, this compound is highly persistent and toxic to aquatic ecosystems. It must never enter the standard municipal water supply.

Spill Response Protocol
  • Evacuate & Assess: Step back from the hood. Allow the ventilation system 60 seconds to clear any immediately aerosolized dust.

  • Containment (No Dry Sweeping): Never use a brush or dry paper towel. Dry sweeping forces the reactive powder into the air.

  • Neutralization: Cover the spill with absorbent pads dampened with ethanol or a mild alkaline soap solution.

    • Causality: The liquid suppresses dust formation, while the mild alkalinity helps degrade the reactive hydrazono linkage.

  • Collection: Scoop the dampened mass using a disposable plastic scraper and place it into a sealable hazardous waste bag.

Waste Segregation & Disposal
  • Liquid Waste: All reaction filtrates and solvent washes containing this compound must be routed strictly to "Halogenated Organic Liquid Waste" carboys.

    • Causality: Mixing halogenated waste with non-halogenated streams violates environmental regulations and can trigger dangerous exothermic reactions in the waste drum.

  • Solid Waste: Contaminated gloves, spatulas, and spill pads must be placed in a "Halogenated Solid Waste" bin destined for EPA-compliant high-temperature incineration.

Process Visualization

G Start 1. Pre-Operation Verify Hood (>80 fpm) & Don PPE Weigh 2. Weighing Protocol Anti-static tools, minimize dust Start->Weigh SpillCheck Spill Occurred? Weigh->SpillCheck SpillResp 3a. Spill Response Dampen to suppress dust SpillCheck->SpillResp YES React 3b. Synthesis Workflow Dissolve in solvent (e.g., DMF) SpillCheck->React NO Waste 4. Waste Segregation Halogenated Organic Waste SpillResp->Waste React->Waste Dispose 5. Final Disposal High-Temperature Incineration Waste->Dispose

Operational workflow for the safe handling and disposal of halogenated hydrazono-acetates.

References
  • Pharmaffiliates. "Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate Product Data." Retrieved from: [Link] [1]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate
© Copyright 2026 BenchChem. All Rights Reserved.